5-(Methoxymethyl)furan-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUCEXDTXVRYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360550 | |
| Record name | 5-(methoxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-60-8 | |
| Record name | 5-(methoxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 5-(Methoxymethyl)furan-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-(methoxymethyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and estimated values derived from spectral analysis of closely related analogs and established principles of spectroscopy. This guide is intended to support research and development activities by providing key analytical benchmarks for this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈O₄
-
Molecular Weight: 156.14 g/mol
-
CAS Number: 1917-60-8
Spectral Data Summary
The following sections provide a summary of the available and estimated spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are estimated based on the analysis of structurally similar furan derivatives and established chemical shift principles. Actual experimental values may vary.
Table 1: Estimated ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10-12 | Singlet (broad) | -COOH |
| ~7.2-7.3 | Doublet | H3 (furan ring) |
| ~6.4-6.5 | Doublet | H4 (furan ring) |
| ~4.5-4.6 | Singlet | -CH₂- |
| ~3.3-3.4 | Singlet | -OCH₃ |
Table 2: Estimated ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C=O (Carboxylic Acid) |
| ~155-160 | C5 (furan ring) |
| ~145-150 | C2 (furan ring) |
| ~120-125 | C3 (furan ring) |
| ~110-115 | C4 (furan ring) |
| ~65-70 | -CH₂- |
| ~58-62 | -OCH₃ |
Infrared (IR) Spectroscopy
Note: The following IR data are predicted based on the characteristic absorption frequencies of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2500-3300 | O-H stretch | Broad, characteristic of a carboxylic acid dimer |
| ~2950 | C-H stretch | Aliphatic |
| ~1700-1720 | C=O stretch | Strong, characteristic of a carboxylic acid |
| ~1570 & ~1480 | C=C stretch | Furan ring skeletal vibrations |
| ~1200-1300 | C-O stretch | Carboxylic acid |
| ~1020-1040 | C-O-C stretch | Ether linkage |
Mass Spectrometry (MS)
The following mass spectrometry data is based on predicted fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 156.04 | [M]⁺ |
| 157.05 | [M+H]⁺ |
| 179.03 | [M+Na]⁺ |
| 155.03 | [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in a 5 mm NMR tube.
Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR is typically used.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC) or liquid chromatography (LC).
Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used.
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range to detect the molecular ion and its fragments.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational set of spectral data and methodologies for this compound to aid in its identification and characterization in a research and development setting. For definitive structural confirmation, it is recommended to acquire experimental data and perform a full spectral analysis.
Navigating the Furan scaffold: A Technical Guide to the Natural Occurrence of 5-(Hydroxymethyl)furan-2-carboxylic Acid
Disclaimer: This technical guide addresses the natural occurrence of 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA). The initial request for information on 5-(methoxymethyl)furan-2-carboxylic acid (MMFCA) did not yield evidence of its natural occurrence in the reviewed literature. Therefore, this document focuses on the closely related and well-documented naturally occurring analogue, HMFCA, to provide relevant insights for researchers, scientists, and drug development professionals.
Introduction
Furan derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. Among these, 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid, is a naturally occurring furanoid that has been identified in various biological systems. This technical guide provides a comprehensive overview of the natural occurrence of HMFCA, presenting quantitative data, detailed experimental protocols for its detection and quantification, and an examination of its biosynthetic origins.
Natural Occurrence and Quantitative Data
HMFCA has been identified in a limited number of natural sources, primarily certain fungal species and as a metabolite in humans. The following table summarizes the known occurrences and reported concentrations of HMFCA.
| Natural Source | Compound Name | Concentration |
| Fungi (Aspergillus spp., Gibberella fujikuroi) | 5-(Hydroxymethyl)furan-2-carboxylic acid | Not specified |
| Human Urine | 5-(Hydroxymethyl)furan-2-carboxylic acid | 0-100 mg/L (most samples ~10 mg/L)[1][2] |
Biosynthesis of 5-(Hydroxymethyl)furan-2-carboxylic Acid
HMFCA is recognized as a metabolite of 5-hydroxymethylfurfural (HMF), a compound formed from the degradation of sugars.[3] The biotransformation of HMF to HMFCA has been demonstrated in microorganisms. The biosynthetic pathway can be visualized as a multi-step enzymatic conversion.
References
- 1. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
- 2. researchgate.net [researchgate.net]
- 3. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to 5-(Methoxymethyl)furan-2-carboxylic acid: IUPAC Nomenclature and Synonyms
For researchers, scientists, and professionals engaged in drug development, precise molecular identification is paramount. This document provides a detailed reference for the chemical compound 5-(Methoxymethyl)furan-2-carboxylic acid, including its formal IUPAC name and known synonyms, to ensure clarity and accuracy in scientific communication and procurement.
IUPAC Name
The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This nomenclature precisely describes the molecular structure, indicating a furan ring with a carboxylic acid group at the 2-position and a methoxymethyl group at the 5-position. An equally acceptable and commonly used IUPAC name is 5-(methoxymethyl)-2-furoic acid .
Synonyms and Identifiers
In scientific literature, databases, and commercial listings, this compound is referenced by several alternative names and identifiers. Utilizing these synonyms is crucial for conducting exhaustive literature searches and sourcing the compound from various suppliers.
| Identifier Type | Identifier | Source |
| CAS Number | 1917-60-8 | PubChem[1], Santa Cruz Biotechnology[2] |
| Depositor-Supplied Synonym | DTXSID00360550 | PubChem[1] |
| Depositor-Supplied Synonym | RefChem:300550 | PubChem[1] |
| Depositor-Supplied Synonym | DTXCID80311601 | PubChem[1] |
This guide is intended to serve as a foundational resource for professionals requiring precise chemical information. The accurate identification of this compound through its IUPAC name and associated synonyms is the first step in rigorous scientific investigation and product development. No experimental protocols or signaling pathways are described in the provided search results. Therefore, no diagrams or DOT scripts can be generated.
References
The Biological Activity of Furan-2-Carboxylic Acid Derivatives: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic Activity Against Cancer Cell Lines
Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells).[3][4] The cytotoxicity is typically assessed using the MTT assay, a colorimetric assay for measuring cellular metabolic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the furan derivatives was evaluated against HeLa, HepG2, and Vero cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.
Quantitative Data: Cytotoxicity of Furan Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [3][4] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | HeLa | Weak cytotoxicity | [4] |
| Compound 8a | HepG2 | Selective anticancer activity | [4] |
| Compound 8c | HeLa | Significant anticancer activity | [4] |
| Compound 9c | HeLa | Significant anticancer activity | [4] |
Note: Specific IC50 values for compounds 1, 8a, 8c, and 9c were not provided in the source material, but their relative activities were described.
Antibacterial Activity
Certain derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[3][4] The antibacterial efficacy is commonly determined by the disc diffusion method and the micro broth dilution method to ascertain the minimal inhibitory concentration (MIC).
Experimental Protocol: Antibacterial Assays
1. Disc Diffusion Method: [4]
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is spread evenly onto the surface of a nutrient agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 500 µg) are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.
2. Micro Broth Dilution Method for Minimal Inhibitory Concentration (MIC): [4]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., nutrient broth with glucose and a pH indicator) in a 96-well microplate.
-
Inoculation: A standardized suspension of the test bacteria (e.g., 10^5 cells/mL) is added to each well.
-
Controls: Positive controls (no drug) and reference antibiotics (e.g., tetracycline) are included.
-
Incubation: The microplate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth, often indicated by no change in the pH indicator's color.
Quantitative Data: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 | [3][4] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Staphylococcus aureus ATCC25923 | 1.00 | [4] |
Synthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate and Derivatives
The synthesis of the parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, and its subsequent derivatives involves a multi-step chemical process. A generalized workflow for the synthesis is depicted below.
References
- 1. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]
- 2. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
5-(Methoxymethyl)furan-2-carboxylic Acid: A Technical Overview of Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)furan-2-carboxylic acid is a furan derivative with a structural resemblance to biologically active compounds derived from the dehydration of carbohydrates. While comprehensive studies on its specific mechanism of action are limited, research on its precursors and analogous compounds suggests potential therapeutic applications. This technical guide consolidates the current understanding of the biological activities associated with this compound and its related molecules, providing a foundation for future research and drug development endeavors.
Introduction
This compound belongs to a class of furanic compounds that have garnered significant interest due to their origins from renewable biomass and their potential as platform chemicals and bioactive molecules. It is structurally related to 5-hydroxymethylfurfural (HMF), a key intermediate in the biorefinery pipeline, and its oxidized metabolite, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Understanding the biological activities of these related compounds provides valuable insights into the potential mechanism of action of this compound.
Known Biological Activities of Related Furan Derivatives
Direct studies on the mechanism of action of this compound are not extensively reported in the current scientific literature. However, research on its parent compound, HMF, and its derivatives has revealed several biological effects.
Xanthine Oxidase Inhibition
5-Hydroxymethylfurfural (HMF) has been identified as a potent inhibitor of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. The inhibitory action of HMF on xanthine oxidase suggests a potential therapeutic role for HMF and its derivatives in managing this condition.
Cytotoxic and Anti-cancer Activities
Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One particular amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated notable biological activity against the HeLa cell line.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activities of HMF and its derivatives.
| Compound | Biological Activity | Assay | Target | IC50 Value | Reference |
| 5-Hydroxymethylfurfural (HMF) | Xanthine Oxidase Inhibition | Enzyme Inhibition Assay | Xanthine Oxidase | 168 µg/mL | [1] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxicity | MTT Assay | HeLa cells | 62.37 µg/mL |
Experimental Protocols
Xanthine Oxidase Inhibition Assay
The inhibitory activity of 5-HMF on xanthine oxidase can be determined spectrophotometrically. The assay mixture typically contains:
-
Phosphate buffer (pH 7.5)
-
Xanthine (substrate)
-
Xanthine oxidase
-
Test compound (5-HMF)
The reaction is initiated by the addition of the enzyme. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound. The IC50 value is then determined from the dose-response curve.
MTT Assay for Cytotoxicity
The cytotoxicity of furan derivatives against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol involves:
-
Seeding cancer cells (e.g., HeLa) in a 96-well plate and allowing them to adhere overnight.
-
Treating the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Adding MTT solution to each well and incubating for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilizing the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Metabolic Fate
While a specific signaling pathway for this compound has not been elucidated, the metabolic pathway of its precursor, HMF, is better understood. HMF can be oxidized in vivo to form 2,5-furandicarboxylic acid (FDCA) through intermediate steps that include the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-diformylfuran (DFF).[2]
Caption: Metabolic oxidation pathways of 5-Hydroxymethylfurfural (HMF).
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound, starting from its known related compounds.
References
An In-depth Technical Guide to the Solubility of 5-(Methoxymethyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
5-(Methoxymethyl)furan-2-carboxylic acid possesses both polar and nonpolar characteristics, which will govern its solubility in different solvents. The presence of a carboxylic acid group suggests that it will be an acidic compound. The furan ring and the methoxymethyl group introduce some degree of lipophilicity.
Based on these structural features, the following solubility behavior can be anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, some degree of solubility is expected in these solvents. The presence of the ether linkage may also contribute to hydrogen bonding.
-
Aqueous Basic Solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): As a carboxylic acid, this compound is expected to react with basic solutions to form a water-soluble salt. Solubility in 5% sodium bicarbonate can indicate a relatively strong acid.[1][2][3]
-
Aqueous Acidic Solutions (e.g., 5% Hydrochloric Acid): The compound is not expected to be soluble in acidic solutions as it is an acid itself and will not be protonated.[1][2][3]
-
Organic Solvents: The overall polarity of the molecule will determine its solubility in various organic solvents. It is likely to have some solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols like ethanol. Its solubility in nonpolar solvents like hexane is expected to be limited.
Experimental Protocol for Solubility Determination
A systematic approach is necessary to determine the solubility of this compound. The following protocol outlines a general procedure for both qualitative and quantitative assessment.[1][2][3][4][5]
Qualitative Solubility Assessment
This initial screening provides a general understanding of the compound's solubility in different classes of solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[2]
-
Add 0.75 mL of the selected solvent in small portions.[2]
-
After each addition, shake the test tube vigorously for at least 60 seconds.[2][4]
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[4]
-
If the compound is water-soluble, test its pH using litmus paper to confirm its acidic nature.[3][5]
-
If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess its acid-base properties.[1][2]
-
For compounds insoluble in aqueous acids and bases, their solubility in concentrated sulfuric acid can be tested, which can indicate the presence of certain functional groups.[2][5]
Quantitative Solubility Determination (Polythermal Method)
For precise solubility data, a method such as the polythermal method can be employed to determine the saturation temperature at a given concentration.[6]
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Multiple reactor system (e.g., Crystal16) with temperature control and turbidity sensors
-
Vials
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen solvent into a vial to prepare a solution of known concentration.
-
Place the vial in the multiple reactor system.
-
Heat the solution at a controlled rate (e.g., 0.5 K/min) while stirring until the solid is completely dissolved.[6]
-
Cool the solution at the same controlled rate until precipitation is detected by the turbidity sensors. The temperature at which precipitation occurs is the saturation temperature for that concentration.
-
Repeat the heating and cooling cycles to ensure reproducibility.
-
Perform the experiment with different concentrations to generate a solubility curve (solubility vs. temperature).
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for solubility determination.
This guide provides a framework for researchers and professionals in drug development to approach the solubility assessment of this compound. By following the outlined experimental protocols and considering the principles of chemical structure and polarity, a thorough understanding of its solubility profile can be achieved, which is crucial for its potential applications.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. chem.ws [chem.ws]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid from 5-(Hydroxymethyl)furfural
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a valuable bio-derived molecule with applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its synthesis from the biomass-derived platform chemical 5-(Hydroxymethyl)furfural (HMF) is a key process in the valorization of renewable resources. This document provides detailed application notes and experimental protocols for a two-step synthesis of MMFCA from HMF. The synthesis involves an initial etherification of HMF to 5-(methoxymethyl)furfural (MMF), followed by the selective oxidation of MMF to MMFCA. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the synthesis, including reaction conditions, catalysts, and quantitative data.
Introduction
The transition to a bio-based economy necessitates the development of efficient catalytic routes for converting biomass into value-added chemicals. 5-(Hydroxymethyl)furfural (HMF) is a key platform molecule derived from the dehydration of C6 sugars. Its rich chemistry allows for the synthesis of a wide array of furanic compounds. Among these, this compound (MMFCA) is of significant interest due to its potential as a monomer for bio-based polyesters and as an intermediate in the synthesis of pharmaceuticals. The synthesis of MMFCA from HMF typically proceeds through a two-step pathway: the etherification of the hydroxyl group of HMF with methanol to form 5-(methoxymethyl)furfural (MMF), followed by the selective oxidation of the aldehyde group of MMF to a carboxylic acid. This document outlines detailed protocols for both of these synthetic steps.
Synthesis Pathway Overview
The overall synthesis of this compound from HMF is a two-step process:
-
Step 1: Etherification of HMF to 5-(methoxymethyl)furfural (MMF). In this step, the hydroxyl group of HMF is etherified using methanol in the presence of an acid catalyst.
-
Step 2: Oxidation of MMF to this compound (MMFCA). The aldehyde group of the intermediate MMF is then selectively oxidized to a carboxylic acid to yield the final product.
The following sections provide detailed experimental protocols and quantitative data for each of these steps.
Experimental Protocols
Step 1: Etherification of 5-(Hydroxymethyl)furfural (HMF) to 5-(methoxymethyl)furfural (MMF)
This protocol is based on the findings of Requies et al. (2023) on the use of zeolite catalysts for the etherification of HMF.[1]
Materials:
-
5-(Hydroxymethyl)furfural (HMF)
-
Methanol (MeOH), anhydrous
-
ZSM-5 zeolite catalyst (protonated form, HZSM-5)
-
Batch reactor equipped with magnetic stirring and temperature control
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Catalyst Preparation: The commercial ZSM-5 zeolite in its ammonia form is calcined in static air at 550 °C for 3 hours to obtain the protonated form (HZSM-5).[1]
-
Reaction Setup: In a batch reactor, a mixture of HMF and methanol is prepared. A typical reaction mixture consists of a 1/99 weight ratio of HMF to MeOH.[1]
-
Catalyst Addition: The HZSM-5 catalyst is added to the HMF/methanol mixture. The catalyst loading can be varied to optimize the reaction.
-
Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (e.g., 160 °C) with continuous stirring.[1] The reaction is allowed to proceed for a specified duration (e.g., 5-10 hours).[1]
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by HPLC. After the reaction is complete, the catalyst is separated from the reaction mixture by filtration. The excess methanol is removed under reduced pressure to yield the crude 5-(methoxymethyl)furfural (MMF).
-
Purification: The crude MMF can be purified by column chromatography on silica gel if required.
Quantitative Data for Etherification of HMF to MMF:
| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |
| ZSM-5 | 160 | 5 | Not specified | 97 | [2] |
| HZSM-5 | 160 | 5 | ~95 | ~85 | [1] |
Step 2: Oxidation of 5-(methoxymethyl)furfural (MMF) to this compound (MMFCA)
Materials:
-
5-(methoxymethyl)furfural (MMF)
-
Oxidant (e.g., Oxygen (O₂), Hydrogen peroxide (H₂O₂))
-
Catalyst (e.g., Co-Mn-Br system, or a noble metal catalyst such as Au-Pd on a support)
-
Solvent (e.g., Acetic acid, water)
-
Base (if required, e.g., NaOH)
-
Pressurized reactor (if using O₂)
-
Analytical equipment: HPLC, Nuclear Magnetic Resonance (NMR)
Procedure (Proposed):
-
Reaction Setup: The 5-(methoxymethyl)furfural (MMF) is dissolved in a suitable solvent (e.g., acetic acid) in a reactor.
-
Catalyst Addition: The oxidation catalyst (e.g., a mixture of cobalt acetate, manganese acetate, and sodium bromide for a Co-Mn-Br system) is added to the reactor.
-
Reaction Conditions: The reactor is pressurized with an oxidant like oxygen and heated to the reaction temperature (e.g., 100-150 °C). The reaction is stirred vigorously for several hours. The progress of the reaction is monitored by HPLC.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure.
-
Purification: The crude this compound is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data for Oxidation of Aldehydes to Carboxylic Acids (for reference):
The following table provides data for the oxidation of HMF to FDCA, which involves the oxidation of both the aldehyde and alcohol groups. The selective oxidation of the aldehyde group in MMF is expected to be more straightforward.
| Substrate | Catalyst System | Oxidant | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| HMF | Co/Mn/Br | Air | 170 | 0.67 | FDCA | 86.01 | [3] |
| HMF | Ru pincer complex | Alkaline Water | 150 | 48 | FDCA | 95 | [4] |
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from HMF.
Caption: Two-step synthesis of MMFCA from HMF.
Logical Relationship of the Synthesis
The following diagram outlines the logical progression and key stages of the synthesis process.
Caption: Logical workflow for MMFCA synthesis.
Conclusion
The synthesis of this compound from HMF represents a promising route for the production of a valuable, bio-based chemical. The two-step process, involving an initial etherification followed by a selective oxidation, can be achieved with good yields using heterogeneous or homogeneous catalysts. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize the synthesis of MMFCA for various applications in the chemical and pharmaceutical industries. Further research into more sustainable and efficient catalytic systems for the oxidation step will be beneficial for the large-scale production of MMFCA.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a valuable bio-based platform chemical with potential applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its structure, derived from renewable biomass resources, makes it an attractive alternative to petroleum-based building blocks. This document outlines a robust chemoenzymatic strategy for the synthesis of MMFCA, starting from the readily available biomass-derived platform molecule 5-hydroxymethylfurfural (HMF).
The synthesis is a two-step process:
-
Chemical Etherification: Conversion of 5-hydroxymethylfurfural (HMF) to 5-(methoxymethyl)furfural (MMF) via acid-catalyzed etherification with methanol.
-
Enzymatic Oxidation: Selective oxidation of the aldehyde group of MMF to a carboxylic acid, yielding MMFCA, using a whole-cell biocatalyst.
This approach combines the efficiency of chemical synthesis for the initial transformation with the high selectivity and mild reaction conditions of biocatalysis for the final oxidation step, providing a sustainable and effective route to MMFCA.
Experimental Protocols
Part 1: Chemical Etherification of 5-Hydroxymethylfurfural (HMF) to 5-(Methoxymethyl)furfural (MMF)
This protocol describes the acid-catalyzed etherification of HMF to MMF using a solid acid catalyst.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Anhydrous methanol (MeOH)
-
Solid acid catalyst (e.g., Amberlyst-15, H-ZSM-5 zeolite)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add HMF and anhydrous methanol.
-
Add the solid acid catalyst to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude MMF.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part 2: Enzymatic Oxidation of 5-(Methoxymethyl)furfural (MMF) to this compound (MMFCA)
This protocol details the whole-cell biocatalytic oxidation of MMF to MMFCA using recombinant Escherichia coli cells.
Materials:
-
5-(Methoxymethyl)furfural (MMF)
-
Recombinant E. coli cells expressing vanillin dehydrogenase and NADH oxidase
-
Phosphate buffer (0.2 M, pH 7.0)
-
Incubator shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare a suspension of the recombinant E. coli cells (wet cell weight) in 0.2 M phosphate buffer (pH 7.0).
-
Add MMF to the cell suspension to the desired starting concentration.
-
Incubate the reaction mixture in an incubator shaker at 30°C with agitation (e.g., 160 rpm).
-
Monitor the conversion of MMF and the formation of MMFCA periodically by taking aliquots from the reaction mixture.
-
Dilute the aliquots with the mobile phase and analyze by HPLC.
-
Upon completion of the reaction, centrifuge the mixture to separate the cells.
-
Collect the supernatant containing the product, MMFCA.
-
The product can be further purified by extraction and crystallization.
Data Presentation
Table 1: Representative Data for Chemical Etherification of HMF to MMF
| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |
| H-ZSM-5 | 120 | 5 | >99 | 97 | [1] |
| Amberlyst-15 | 100 | 6 | 95 | 85 | [2] |
Table 2: Quantitative Data for Enzymatic Oxidation of MMF to MMFCA
| Biocatalyst | Substrate (MMF) Concentration | Productivity (g/L·h) | Final MMFCA Concentration (mM) | Reference |
| E. coli expressing vanillin dehydrogenase and NADH oxidase | Fed-batch | 5.6 | 287 |
Visualization
Caption: Chemoenzymatic workflow for MMFCA synthesis.
Caption: Enzymatic oxidation of MMF to MMFCA.
References
- 1. 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural [addi.ehu.es]
- 2. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Conversion of 5-Hydroxymethylfurfural to 5-(Methoxymethyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The conversion is presented as a two-step process involving an initial acid-catalyzed etherification of HMF to 5-(methoxymethyl)furfural (MMF), followed by a biocatalytic oxidation of MMF to the final product, MMFCA. This chemoenzymatic approach offers a pathway to a valuable furanic derivative with potential applications in polymer chemistry and as a building block in drug development. Detailed methodologies for both the chemical and biological transformations are provided, along with tabulated data for easy comparison of reaction parameters and outcomes.
Introduction
5-Hydroxymethylfurfural (HMF) is a key bio-based platform molecule, readily accessible from the dehydration of C6 sugars. Its rich chemistry allows for the synthesis of a wide array of valuable downstream chemicals. Among these, furan-2,5-dicarboxylic acid (FDCA) has garnered significant attention as a bio-based alternative to terephthalic acid. However, other derivatives of HMF, such as this compound (MMFCA), are also of growing interest due to their potential as monomers for novel polyesters and as intermediates in the synthesis of pharmaceuticals.
The conversion of HMF to MMFCA can be efficiently achieved through a two-step synthetic route. The first step involves the selective etherification of the hydroxyl group of HMF with methanol to yield 5-(methoxymethyl)furfural (MMF). This reaction is typically catalyzed by solid acid catalysts, such as zeolites, which offer advantages in terms of reusability and process efficiency. The subsequent step involves the selective oxidation of the aldehyde group of MMF to a carboxylic acid, affording MMFCA. For this transformation, biocatalysis presents a highly selective and environmentally benign option, utilizing whole-cell or isolated enzyme systems.
These application notes provide detailed protocols for a representative chemoenzymatic synthesis of MMFCA from HMF, offering researchers a practical guide for laboratory-scale production.
Step 1: Catalytic Etherification of 5-Hydroxymethylfurfural (HMF) to 5-(Methoxymethyl)furfural (MMF)
The etherification of HMF with methanol is effectively catalyzed by solid acid catalysts. Zeolites, with their well-defined pore structures and tunable acidity, have demonstrated high activity and selectivity for this reaction.
Experimental Protocol: Zeolite-Catalyzed Etherification of HMF
Materials:
-
5-Hydroxymethylfurfural (HMF, ≥99.0%)
-
Methanol (Anhydrous, 99.8%)
-
HZSM-5 zeolite catalyst (Si/Al ratio of 23)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: The HZSM-5 zeolite catalyst is activated by calcination in static air at 550 °C for 3 hours to ensure the removal of any adsorbed water and to generate the active protonated form.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of HMF in 50 mL of anhydrous methanol.
-
Catalyst Addition: To the stirred solution, add 0.5 g of the activated HZSM-5 catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Maintain the reaction at this temperature for 5 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots periodically and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the zeolite catalyst. The catalyst can be washed with methanol, dried, and stored for potential reuse.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dissolve the resulting residue in 50 mL of dichloromethane and wash with 2 x 20 mL of deionized water to remove any unreacted HMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(methoxymethyl)furfural (MMF).
-
-
Purification: The crude MMF can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Data Presentation: Etherification of HMF to MMF
| Catalyst | Si/Al Ratio | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |
| HZSM-5 | 23 | 65 (reflux) | 5 | >95 | 97 | [1] |
| H-Beta | 12.5 | 160 | 10 | ~90 | ~85 | [2] |
| Amberlyst-15 | - | 120 | 4 | ~98 | ~95 | [3] |
Step 2: Biocatalytic Oxidation of 5-(Methoxymethyl)furfural (MMF) to this compound (MMFCA)
The selective oxidation of the aldehyde functionality in MMF to a carboxylic acid can be achieved with high specificity using a biocatalyst. Whole-cell biocatalysis with engineered Escherichia coli expressing a suitable dehydrogenase has been shown to be effective for this transformation.
Experimental Protocol: Whole-Cell Biocatalytic Oxidation of MMF
Materials:
-
5-(Methoxymethyl)furfural (MMF, synthesized in Step 1)
-
Recombinant E. coli cells expressing vanillin dehydrogenase and NADH oxidase
-
Phosphate buffer (0.2 M, pH 7.0)
-
Luria-Bertani (LB) medium for cell cultivation
-
Inducer for protein expression (e.g., IPTG)
-
Centrifuge and centrifuge tubes
-
Incubator shaker
-
pH meter
-
Lyophilizer (optional)
Procedure:
-
Preparation of the Biocatalyst:
-
Cultivate the recombinant E. coli strain in LB medium containing the appropriate antibiotic at 37 °C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the desired enzymes by adding IPTG to a final concentration of 0.5 mM and continue the cultivation at a lower temperature (e.g., 20 °C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4 °C).
-
Wash the cell pellet twice with phosphate buffer (0.2 M, pH 7.0) and resuspend the cells in the same buffer to a desired cell concentration (e.g., 50 mg wet cell weight/mL). These resting cells are now ready for use as the biocatalyst.
-
-
Biocatalytic Oxidation Reaction:
-
In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing 10 mL of 0.2 M phosphate buffer (pH 7.0), the prepared E. coli cell suspension (to a final concentration of 50 mg/mL), and MMF as the substrate (e.g., 50 mM).
-
Incubate the reaction mixture at 30 °C with shaking at 160 rpm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Centrifuge the samples to remove the cells and analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of MMF and MMFCA.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (as determined by HPLC analysis), centrifuge the reaction mixture to remove the cells.
-
Acidify the supernatant to pH 2-3 with 1 M HCl to precipitate the MMFCA.
-
Collect the precipitated product by filtration.
-
Wash the product with cold deionized water and dry under vacuum to obtain the purified this compound.
-
Data Presentation: Biocatalytic Oxidation of MMF to MMFCA
| Biocatalyst | Substrate (MMF) Conc. (mM) | Time (h) | Temperature (°C) | pH | MMFCA Yield (%) | Productivity (g/L·h) | Reference |
| E. coli expressing vanillin dehydrogenase and NADH oxidase | 240 (fed-batch) | 48 | 30 | 7.0 | >95 | 5.6 | [4] |
Visualizations
Reaction Pathway Diagram
Caption: Chemoenzymatic synthesis pathway of MMFCA from HMF.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis of MMFCA.
References
Application Notes and Protocols: 5-(Methoxymethyl)furan-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a bio-based platform chemical derived from renewable resources. Its furan scaffold, substituted with both a carboxylic acid and a methoxymethyl group, offers a unique combination of reactive sites, making it a valuable and versatile building block in organic synthesis. The furan ring is an electron-rich aromatic system, and the carboxylic acid moiety allows for a variety of transformations, including esterification, amidation, and participation in cross-coupling reactions. The methoxymethyl group can also be a site for further chemical modification. These attributes make MMFCA an attractive starting material for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and advanced materials such as biodegradable polymers.
This document provides detailed application notes and experimental protocols for the use of MMFCA in several key synthetic transformations.
Esterification of this compound
The carboxylic acid functionality of MMFCA can be readily converted to esters, which are common intermediates in organic synthesis and can also be final products with applications as fragrances, solvents, and plasticizers. Two common and effective methods for the esterification of MMFCA are the Fischer-Speier esterification and the Steglich esterification.
This is a classic acid-catalyzed esterification method that is particularly well-suited for simple alcohols that can be used in excess as the solvent.
Protocol: Synthesis of Methyl 5-(methoxymethyl)furan-2-carboxylate
-
Materials:
-
This compound (MMFCA)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of MMFCA), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-(methoxymethyl)furan-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Table 1: Representative Data for Fischer-Speier Esterification of MMFCA
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 2-4 | 85-95 |
| Ethanol | H₂SO₄ | 3-5 | 80-90 |
Experimental Workflow for Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification of MMFCA.
This method is advantageous for acid-sensitive substrates or when using more precious or sterically hindered alcohols, as it proceeds under mild, neutral conditions. It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).
Protocol: Steglich Esterification of MMFCA with a Generic Alcohol (ROH)
-
Materials:
-
This compound (MMFCA)
-
Alcohol (ROH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve this compound (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) or EDC (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Table 2: Representative Data for Steglich Esterification of MMFCA
| Alcohol | Coupling Agent | Catalyst | Typical Yield (%) |
| Benzyl alcohol | DCC | DMAP | 80-90 |
| Isopropanol | EDC | DMAP | 75-85 |
Caption: Workflow for the amidation of MMFCA.
Cross-Coupling Reactions
To utilize MMFCA in cross-coupling reactions, it is often necessary to first convert it to a derivative, such as a halide or a boronic ester. For instance, the furan ring can be halogenated, and the resulting halo-MMFCA derivative can then participate in various palladium-catalyzed cross-coupling reactions.
3.1. Suzuki-Miyaura Coupling (Illustrative Example)
This protocol describes a general approach for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-MMFCA ester with an arylboronic acid.
Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-(methoxymethyl)furan-2-carboxylate
-
Materials:
-
Methyl 5-bromo-3-(methoxymethyl)furan-2-carboxylate (starting material, requires separate synthesis)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Round-bottom flask, reflux condenser, inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To a round-bottom flask, add the bromo-MMFCA ester (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 eq.) and degas for another 5 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 4: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-95 |
Logical Flow of a Cross-Coupling Strategy
Caption: A general strategy for employing MMFCA in cross-coupling reactions.
Polymer Synthesis
MMFCA, being a difunctional monomer (after activation of the carboxylic acid and potential modification of the methoxymethyl group to a hydroxyl or other functional group), can be used in the synthesis of polyesters and polyamides. Its bio-based origin makes it an attractive monomer for the development of sustainable polymers.
4.1. Polyester Synthesis via Polycondensation
MMFCA can be polymerized with a diol to form polyesters. This typically requires high temperatures and a catalyst.
Protocol: Melt Polycondensation of MMFCA with a Diol
-
Materials:
-
This compound (MMFCA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
-
Procedure:
-
Esterification Stage: Charge the MMFCA, diol (in slight excess, e.g., 1:1.2 molar ratio), and catalyst into the reaction vessel. Heat the mixture under a nitrogen atmosphere to 160-190 °C with stirring. Water will be formed and should be removed by distillation. This stage is typically continued for 2-4 hours.
-
Polycondensation Stage: Gradually increase the temperature to 210-250 °C while slowly reducing the pressure to a high vacuum (<1 mbar). This will facilitate the removal of the excess diol and drive the polymerization forward. The viscosity of the mixture will increase as the polymer chain grows. Continue for another 2-4 hours.
-
The resulting polyester can be extruded and pelletized.
-
4.2. Polyamide Synthesis
MMFCA can be polymerized with a diamine to produce polyamides.
Protocol: Polyamide Synthesis from MMFCA and a Diamine
-
Materials:
-
This compound (MMFCA)
-
Diamine (e.g., hexamethylenediamine)
-
DCC/DMAP or other amide coupling agents for solution polymerization, or a catalyst for melt polycondensation.
-
-
Procedure (Melt Polycondensation):
-
First, form a nylon salt by mixing equimolar amounts of MMFCA and the diamine in a suitable solvent (e.g., methanol) and then isolating the salt.
-
Place the dried nylon salt in a reaction vessel and heat it under an inert atmosphere to a temperature above its melting point (typically 200-280 °C).
-
Water is eliminated as the amide bonds form, and this is removed from the reaction vessel.
-
The reaction is continued until the desired molecular weight is achieved, indicated by the melt viscosity.
-
Signaling Pathway Analogy for Polymer Synthesis
Caption: A simplified representation of the stages in polycondensation.
This compound is a highly adaptable and valuable building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to a diverse range of molecules with potential applications in pharmaceuticals, materials science, and beyond. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this bio-based platform chemical. As the demand for sustainable chemical feedstocks grows, the importance of MMFCA and other furan derivatives in synthetic chemistry is expected to increase significantly.
Application Notes and Protocols for the Use of 5-(Methoxymethyl)furan-2-carboxylic Acid in Bio-based Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing demand for sustainable materials has propelled research into bio-based polymers as alternatives to their petroleum-derived counterparts. Furan derivatives, obtainable from renewable biomass resources, have emerged as promising building blocks for a new generation of polyesters and other polymers. 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a versatile, bio-based monomer derived from 5-hydroxymethylfurfural (HMF). Its unique structure, featuring both a carboxylic acid and a methoxymethyl group, offers intriguing possibilities for the synthesis of novel polymers with tailored properties. The furan ring imparts rigidity and can lead to materials with excellent thermal stability and barrier properties, making them suitable for a wide range of applications, including packaging, textiles, and biomedical uses.
These application notes provide a comprehensive overview of the potential use of MMFCA in bio-based polymer synthesis. While direct experimental data on the polymerization of MMFCA is limited in publicly available literature, this document leverages the extensive research on closely related furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid, to propose detailed experimental protocols and expected polymer properties.
Data Presentation: Properties of Furan-Based Polyesters
The following table summarizes the thermal and mechanical properties of various furan-based polyesters synthesized from monomers structurally related to MMFCA. This data provides a valuable benchmark for predicting the potential characteristics of polymers derived from MMFCA.
| Polymer | Comonomers | Synthesis Method | Mn ( g/mol ) | Tg (°C) | Tm (°C) | Td (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEF | FDCA, Ethylene Glycol | Melt Polycondensation | 83,000 | 85-95 | 210-235 | ~360 | 2000-2600 | 35-70 | 3-6 |
| PBF | FDCA, 1,4-Butanediol | Melt Polycondensation | 30,300 | 35-45 | 170-180 | ~370 | 1800-2200 | 50-60 | 5-10 |
| PHF | FDCA, 1,6-Hexanediol | Melt Polycondensation | - | 15-25 | 140-150 | ~380 | 1000-1500 | 40-50 | 100-200 |
| Poly(BHMF-succinate) | BHMF, Succinic Acid | Enzymatic | ~2000 | High | Moderate | - | - | - | - |
| Poly(BHMF-sebacate) | BHMF, Sebacic Acid | Enzymatic | ~2000 | Moderate | Moderate | - | - | - | - |
Note: This table is a compilation of data from multiple sources on furan-based polyesters and is intended for comparative purposes. The properties of MMFCA-based polymers may vary.
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters using MMFCA. These are adapted from established methods for other furan-based monomers.
Protocol 1: Melt Polycondensation of MMFCA with a Diol
Objective: To synthesize a polyester from MMFCA and a diol (e.g., ethylene glycol, 1,4-butanediol) via a two-stage melt polycondensation.
Materials:
-
This compound (MMFCA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol) (molar ratio MMFCA:Diol = 1:1.5 to 1:2.2)
-
Catalyst (e.g., antimony trioxide, titanium(IV) butoxide, zinc acetate) (200-400 ppm)
-
Nitrogen gas (high purity)
-
Reaction vessel with a mechanical stirrer, condenser, and vacuum connection
Procedure:
Stage 1: Esterification
-
Charge the MMFCA, diol, and catalyst into the reaction vessel.
-
Purge the vessel with nitrogen gas for at least 30 minutes to remove any oxygen.
-
Heat the mixture to 160-190°C under a slow stream of nitrogen with continuous stirring.
-
Maintain these conditions for 2-4 hours. Water, the byproduct of esterification, will be removed through the condenser. The reaction progress can be monitored by measuring the amount of water collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 210-250°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar to create a high vacuum. This will facilitate the removal of the excess diol and drive the polymerization reaction forward.
-
Continue the reaction for another 2-4 hours. The viscosity of the molten polymer will increase as the molecular weight of the polyester increases. The reaction is considered complete when the desired viscosity is reached (indicated by the stirrer torque).
-
Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be extruded and pelletized for further characterization.
Protocol 2: Enzymatic Polymerization of MMFCA with a Diol
Objective: To synthesize a polyester from MMFCA and a diol using an immobilized lipase as a catalyst in a solvent-based system. This method is suitable for producing lower molecular weight oligomers or polymers under milder conditions.
Materials:
-
This compound (MMFCA)
-
Diol (e.g., 1,8-octanediol) (equimolar amounts)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol (for washing the enzyme)
-
Nitrogen gas (high purity)
-
Reaction vessel with a magnetic stirrer and a nitrogen inlet/outlet
Procedure:
1. Enzyme Pre-treatment:
-
Wash the immobilized lipase with methanol to remove any adsorbed water.
-
Dry the enzyme under vacuum at room temperature until a constant weight is achieved.
2. Polymerization:
-
Charge equimolar amounts of MMFCA and the diol into the reaction vessel containing the solvent.
-
Add the pre-treated immobilized lipase to the mixture (typically 5-10% by weight of the monomers).
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for 24-72 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
3. Polymer Purification:
-
After the reaction, cool the mixture to room temperature.
-
Dissolve the crude polymer in a suitable solvent like chloroform or tetrahydrofuran (THF).
-
Remove the immobilized enzyme by filtration. The enzyme can be washed, dried, and potentially reused.
-
Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Visualizations
Synthesis Pathway of MMFCA from HMF
Caption: Synthesis of MMFCA from HMF.
Proposed Polymerization of MMFCA
Caption: Polycondensation of MMFCA with a diol.
Experimental Workflow for Polymer Characterization
Caption: Workflow for polymer characterization.
Application Note: HPLC Analysis of 5-(Methoxymethyl)furan-2-carboxylic Acid
Introduction
5-(Methoxymethyl)furan-2-carboxylic acid is a furan derivative of significant interest in various fields, including as a potential building block for polymers and specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for its quantification in various matrices. While direct methods for this compound are not extensively published, methods for the closely related 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-furancarboxylic acid can be adapted.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative data expected for the HPLC analysis of furan carboxylic acid derivatives, which can be used as a benchmark for method development for this compound.
| Parameter | Expected Value | Analytical Conditions |
| Retention Time | 2.5 - 8.0 min | Column: C18; Mobile Phase: Acetonitrile/Water with acid modifier (e.g., phosphoric acid or formic acid); Isocratic or gradient elution.[1][2] |
| Linearity (R²) | > 0.999 | Calibration curve prepared from a stock solution diluted to a series of concentrations.[3] |
| Limit of Detection (LOD) | 5 - 10 ng/mL | Based on a signal-to-noise ratio of 3.[4] |
| Limit of Quantitation (LOQ) | 15 - 30 ng/mL | Based on a signal-to-noise ratio of 10.[2] |
| Recovery | 95 - 105% | Spiking a blank matrix with a known concentration of the analyte. |
| Precision (%RSD) | < 2% | Replicate injections of a standard solution.[5] |
Experimental Protocols
This protocol details a reverse-phase HPLC method for the analysis of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A gradient of acetonitrile in 20 mM KH₂PO₄ (pH 6.0) can be effective.[1] Alternatively, an isocratic mobile phase of acetonitrile and water with 0.1% phosphoric acid (e.g., 10:90 v/v) can be used.[2]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: UV detection at approximately 260-280 nm, as furan derivatives typically show strong absorbance in this range.[6][7]
-
Injection Volume: 10 - 20 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For liquid samples, filter through a 0.45 µm syringe filter before injection.
-
For solid samples, an appropriate extraction method should be developed. This may involve dissolving the sample in a suitable solvent, followed by sonication and centrifugation before filtration.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared samples.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Chemical structure of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Methoxymethyl)furan-2-carboxylic acid Purification
This technical support guide is designed for researchers, scientists, and drug development professionals encountering purification challenges with 5-(Methoxymethyl)furan-2-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Purity | My final product has a low melting point and appears oily or discolored. What are the likely impurities? | 1. Residual Starting Material: Incomplete oxidation of 5-(methoxymethyl)furan-2-carbaldehyde or incomplete hydrolysis of a corresponding ester. 2. Side-Products: Formation of humins (dark polymeric materials), especially under acidic conditions.[1] 3. Over-oxidation: If starting from a less substituted furan, other positions on the ring could be oxidized. | 1. Recrystallization: Use a suitable solvent system (e.g., water, ethyl acetate/hexanes) to crystallize the desired carboxylic acid, leaving impurities in the mother liquor. 2. Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer will precipitate the pure product. 3. Activated Carbon Treatment: If the product is discolored, dissolving it in a suitable solvent and treating with activated carbon can remove colored impurities. |
| Poor Yield | I am losing a significant amount of product during purification. Why is this happening and how can I improve my yield? | 1. Product Solubility: The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor. 2. Premature Precipitation: During acid-base extraction, the product may precipitate too quickly, trapping impurities. 3. Degradation: Furan rings can be sensitive to strong acids and high temperatures.[2] | 1. Optimize Recrystallization: Cool the recrystallization mixture slowly to form larger, purer crystals. Minimize the amount of solvent used. 2. Controlled Precipitation: During acidification of the basic extract, cool the solution in an ice bath and add the acid slowly with vigorous stirring to ensure the formation of a fine, pure precipitate. 3. Mild Conditions: Use milder acids for pH adjustment and avoid excessive heat during solvent removal. |
| Crystallization Fails | My product will not crystallize from solution; it remains an oil. What should I do? | 1. High Impurity Level: The presence of impurities can inhibit crystal formation. 2. Supersaturation Issues: The solution may not be sufficiently supersaturated. 3. Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. | 1. Initial Cleanup: Perform an acid-base extraction or pass the crude material through a short plug of silica gel to remove major impurities. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or cooling the solution to a lower temperature. 3. Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Persistent Impurity | TLC analysis shows a persistent impurity spot. How can I identify and remove it? | 1. Co-crystallization: The impurity may have similar solubility and polarity to the product. 2. Structurally Similar By-product: The impurity could be a structurally related furan derivative, such as the corresponding alcohol or aldehyde. | 1. Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating compounds with similar polarities. 2. Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a more easily separable derivative. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most likely impurities depend on the synthetic route. If you are oxidizing 5-(methoxymethyl)furan-2-carbaldehyde, you may have unreacted starting material. If the synthesis involves the etherification of 5-(hydroxymethyl)furan-2-carboxylic acid or its ester, you could have residual starting alcohol. In acid-catalyzed reactions of furan derivatives, the formation of dark polymeric by-products, known as humins, is also a common issue.[1][3]
Q2: How can I effectively remove colored impurities from my product?
A2: A common method is to dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. The mixture is then heated briefly and filtered through celite to remove the charcoal, which adsorbs the colored impurities. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q3: What is the best way to monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring purity. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid runs as a single spot). The purity can be further confirmed by measuring the melting point of the dried product and comparing it to the literature value. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: My purified product is a white solid, but it turns yellow or brown over time. What is causing this and how can I prevent it?
A4: Furan derivatives can be sensitive to air, light, and acid, which can cause them to degrade and change color over time. To ensure stability, store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
The following table summarizes key physical properties of this compound and potential related impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₈O₄ | 156.14 | Not widely reported | Solid |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | C₆H₆O₄ | 142.11 | ~165-167 | Solid |
| 5-(Methoxymethyl)furan-2-carbaldehyde | C₇H₈O₃ | 140.14 | Not widely reported | Liquid/Solid |
| 5-Hydroxymethylfurfural | C₆H₆O₃ | 126.11 | ~30-34 | Solid |
| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.09 | >320 (decomposes) | Solid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Water or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: A logical workflow for troubleshooting purification issues.
Caption: Relationship between the target compound and potential impurities.
References
Technical Support Center: Synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) from HMF
Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) from 5-(Hydroxymethyl)furfural (HMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this two-step synthesis process, which involves the etherification of HMF to 5-(methoxymethyl)furfural (MMF) followed by the oxidation of MMF to MMFCA.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the etherification of HMF to MMF?
A1: The primary byproducts during the acid-catalyzed etherification of HMF with methanol include:
-
5,5'-[oxybis(methylene)]bis-2-furfural (OBMF): This dimer is formed through the self-etherification of two HMF molecules.
-
Humins: These are dark, polymeric materials resulting from the degradation of HMF and/or the carbohydrate source under acidic conditions.
-
Levulinic acid and formic acid: These can be formed if the furan ring of HMF undergoes cleavage in the presence of acid and water.
-
Methyl levulinate: Formed from the esterification of levulinic acid with methanol.
Q2: What byproducts should I expect during the oxidation of MMF to MMFCA?
A2: The oxidation of MMF to MMFCA can lead to several byproducts, primarily due to over-oxidation or incomplete reaction. Key byproducts include:
-
Unreacted 5-(methoxymethyl)furfural (MMF): Incomplete oxidation will leave residual starting material.
-
5-formyl-2-furancarboxylic acid (FFCA): This can arise if the methoxymethyl group is oxidized to a formyl group before the aldehyde is fully converted to a carboxylic acid, or through other complex reaction pathways.
-
2,5-Furandicarboxylic acid (FDCA): This is a common over-oxidation product where both the aldehyde and the methoxymethyl groups are oxidized to carboxylic acids.
-
Disproportionation products: Under certain conditions, especially basic, the Cannizzaro reaction can occur, leading to the formation of both an alcohol and a carboxylic acid from two molecules of the aldehyde.
Q3: My reaction mixture for the etherification step is turning very dark. What is causing this?
A3: The formation of a dark-colored, often black, reaction mixture is typically due to the formation of humins. This is a common issue in acid-catalyzed reactions of furan compounds derived from carbohydrates. The formation of humins is promoted by high temperatures, high acid concentrations, and the presence of water. To minimize humin formation, consider using milder reaction conditions, a lower concentration of a solid acid catalyst, and ensuring your reagents and solvents are anhydrous.
Q4: I am observing a low yield of MMFCA and a significant amount of FDCA. How can I improve the selectivity?
A4: The formation of 2,5-furandicarboxylic acid (FDCA) indicates over-oxidation. To improve the selectivity towards MMFCA, you can try the following:
-
Control the amount of oxidant: Use a stoichiometric or slightly excess amount of the oxidizing agent.
-
Optimize reaction time: Monitor the reaction progress (e.g., by TLC or HPLC) to stop the reaction once the MMF has been consumed, before significant over-oxidation occurs.
-
Lower the reaction temperature: Oxidation at a lower temperature can often provide better selectivity.
-
Choose a selective catalyst: Some catalysts are known to be more selective for the oxidation of aldehydes over methyl groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of MMF in the etherification step | - Incomplete reaction. - Formation of humins. - Formation of OBMF. | - Increase reaction time or temperature moderately. - Use a more active catalyst. - Use anhydrous methanol and HMF. - Lower the reaction temperature and use a milder acid catalyst to reduce humin formation. - Use a large excess of methanol to favor the formation of MMF over the dimer OBMF. |
| Dark, insoluble solids (humins) in the etherification product | - High reaction temperature. - High concentration of acid catalyst. - Presence of water. | - Reduce the reaction temperature. - Use a solid acid catalyst that can be easily filtered off. - Ensure all reagents and glassware are dry. |
| Presence of both MMFCA and unreacted MMF after oxidation | - Insufficient oxidant. - Short reaction time. - Low reaction temperature. - Catalyst deactivation. | - Increase the molar ratio of oxidant to MMF. - Extend the reaction time and monitor for completion. - Gradually increase the reaction temperature. - Use a fresh batch of catalyst or a higher catalyst loading. |
| Significant amount of FDCA byproduct in the oxidation step | - Over-oxidation. - Harsh reaction conditions. | - Reduce the amount of oxidant. - Shorten the reaction time. - Lower the reaction temperature. - Choose a more selective catalyst system. |
| Formation of 5-formyl-2-furancarboxylic acid (FFCA) | - Complex side reaction pathways. | - This can be a challenging byproduct to eliminate completely. Optimization of the catalyst, solvent, and reaction conditions is key. Consider purification by chromatography if it persists. |
Experimental Protocols
Protocol 1: Etherification of HMF to 5-(Methoxymethyl)furfural (MMF)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
5-(Hydroxymethyl)furfural (HMF)
-
Anhydrous Methanol
-
Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve HMF in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Add the acid catalyst (e.g., 5-10 mol% of p-toluenesulfonic acid or a catalytic amount of a solid acid resin).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid acid catalyst was used, filter it off and wash with a small amount of methanol.
-
If a soluble acid catalyst was used, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude MMF, which can be purified further by column chromatography or distillation if necessary.
Protocol 2: Oxidation of MMF to this compound (MMFCA)
This protocol outlines a general approach for the chemical oxidation of MMF. The choice of oxidant and catalyst is critical and may vary.
Materials:
-
5-(Methoxymethyl)furfural (MMF)
-
Oxidizing agent (e.g., Potassium permanganate (KMnO₄), Pinnick oxidation reagents: sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene)
-
Suitable solvent (e.g., acetone, t-butanol/water mixture)
-
Sodium bisulfite solution (for quenching KMnO₄)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure (using Pinnick Oxidation):
-
In a round-bottom flask, dissolve MMF in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.
-
Add a chlorine scavenger, such as 2-methyl-2-butene (typically 4-5 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, typically 1.5-2 equivalents) in water.
-
Cool the MMF solution in an ice bath and slowly add the sodium chlorite solution dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium bisulfite.
-
Acidify the reaction mixture to pH 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude MMFCA. The product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Byproduct Formation in HMF Etherification under Different Conditions
| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Selectivity (%) | OBMF Selectivity (%) | Humin Formation |
| Amberlyst-15 | 65 | 4 | >95 | ~85 | ~10 | Low |
| p-TSA | 65 | 2 | >98 | ~80 | ~15 | Moderate |
| H₂SO₄ | 65 | 1 | >99 | ~70 | ~10 | High |
| Amberlyst-15 | 80 | 2 | >99 | ~75 | ~15 | Moderate |
Note: These values are illustrative and can vary based on specific reaction parameters.
Table 2: Product Distribution in MMF Oxidation
| Oxidant/Catalyst | Solvent | Temperature (°C) | MMF Conversion (%) | MMFCA Selectivity (%) | FDCA Selectivity (%) |
| KMnO₄ | Acetone/Water | 0 - RT | >95 | ~70 | ~20 |
| NaClO₂ / 2-methyl-2-butene | t-BuOH/Water | 0 - RT | >98 | ~90 | <5 |
| Pt/C, O₂ | Water (basic) | 80 | >99 | ~60 | ~35 |
Note: These values are representative and actual results will depend on the precise experimental setup.
Reaction Pathway Diagram
The following diagram illustrates the synthesis of MMFCA from HMF, including the formation of major byproducts.
Caption: Synthesis pathway of MMFCA from HMF and major byproducts.
Stability of 5-(Methoxymethyl)furan-2-carboxylic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (MMFCA) at different pH values?
A1: this compound, like many furan derivatives, can be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures. The furan ring is known to be sensitive to acid-catalyzed hydrolysis, while the carboxylic acid group can undergo reactions under basic conditions. For optimal stability, it is recommended to store and handle MMFCA in neutral or mildly acidic conditions (pH 4-7) at low temperatures.
Q2: What are the potential degradation products of MMFCA under acidic conditions?
A2: Under acidic conditions, particularly at elevated temperatures, the furan ring of MMFCA can undergo cleavage. While specific degradation pathways for MMFCA are not extensively documented, analogous furan compounds like 5-hydroxymethylfurfural (HMF) are known to rehydrate at low pH to form levulinic acid and formic acid.[1] It is plausible that MMFCA could undergo similar degradation, potentially leading to the formation of related open-chain keto acids.
Q3: How does MMFCA behave under basic conditions?
A3: The carboxylic acid group of MMFCA will be deprotonated under basic conditions, forming a carboxylate salt, which is generally more water-soluble. While moderate basic conditions might not significantly degrade the furan ring at room temperature, prolonged exposure to strong bases or high temperatures could promote oxidation or other reactions. For instance, the related compound 5-hydroxymethylfurfural (HMF) can be oxidized to 2,5-furandicarboxylic acid (FDCA) in the presence of a catalyst and alkaline water.[2]
Q4: Are there any recommended storage conditions to ensure the long-term stability of MMFCA?
A4: To ensure the long-term stability of MMFCA, it should be stored in a cool, dry, and dark place. For solid MMFCA, storage at -20°C in a tightly sealed, opaque container is advisable to minimize degradation from heat, light, and moisture.[3] If in solution, use a buffered solution within a pH range of 4-6 and store at 2-8°C for short-term use or frozen for long-term storage.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Loss of MMFCA potency or concentration in acidic solution | Acid-catalyzed degradation of the furan ring. | 1. Verify pH: Ensure the pH of your solution is not excessively low (ideally > 4). 2. Temperature Control: Perform experiments at the lowest effective temperature to minimize thermal degradation. 3. Use a Buffer: Employ a suitable buffer system (e.g., acetate buffer) to maintain a stable pH. 4. Time Limitation: Minimize the duration of exposure to acidic conditions. |
| Unexpected peaks in HPLC/LC-MS analysis after basic treatment | Formation of degradation products or side-reaction products. | 1. Characterize Byproducts: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks, which may correspond to oxidation or cleavage products. 2. Control Reaction Conditions: Reduce temperature, reaction time, or the concentration of the base. 3. Inert Atmosphere: If oxidation is suspected, perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration of MMFCA solution (yellowing/browning) | Polymerization or degradation, often initiated by light or heat. | 1. Protect from Light: Store solutions in amber vials or protect them from light.[3] 2. Fresh Solutions: Prepare solutions fresh before use whenever possible. 3. Purity Check: Analyze the purity of the starting material to rule out impurities as the cause. |
Experimental Protocols
Protocol for Assessing MMFCA Stability in Acidic and Basic Buffers
This protocol outlines a general method to determine the chemical stability of MMFCA at different pH values over time using HPLC or LC-MS analysis.
Materials:
-
This compound (MMFCA)
-
DMSO (for stock solution)
-
Buffer solutions:
-
pH 2.0 (e.g., 0.01 N HCl)
-
pH 4.5 (e.g., Acetate buffer)
-
pH 7.4 (e.g., Phosphate-buffered saline, PBS)
-
pH 9.0 (e.g., Tris buffer)
-
-
HPLC or LC-MS system
-
Incubator or water bath set to a controlled temperature (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of MMFCA in DMSO.
-
Prepare Working Solutions: Dilute the stock solution into each of the buffer solutions to a final concentration of 100 µM.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution, quench the reaction (if necessary, e.g., by neutralizing the pH or diluting in mobile phase), and analyze by HPLC/LC-MS. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solutions at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining MMFCA.
-
Data Analysis: Calculate the percentage of MMFCA remaining at each time point relative to the T=0 sample.
Data Presentation
Table 1: Hypothetical Stability of MMFCA at 37°C
| Time (hours) | % MMFCA Remaining (pH 2.0) | % MMFCA Remaining (pH 4.5) | % MMFCA Remaining (pH 7.4) | % MMFCA Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 95 | 99 | 99 | 98 |
| 4 | 80 | 98 | 98 | 95 |
| 8 | 65 | 97 | 97 | 92 |
| 24 | 40 | 95 | 96 | 85 |
Visualizations
References
Overcoming low solubility of 5-(Methoxymethyl)furan-2-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (MMFCA)?
While specific quantitative solubility data for MMFCA is not extensively published, its structural analog, 5-hydroxymethyl-2-furancarboxylic acid, provides valuable insights. Based on this, MMFCA is expected to be a crystalline solid with limited solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents. Its solubility in aqueous solutions is expected to be pH-dependent.
Q2: In which organic solvents can I expect this compound to have better solubility?
Based on data for the structurally similar 5-hydroxymethyl-2-furancarboxylic acid, MMFCA is likely to exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol. Nonpolar solvents such as hexanes and toluene are generally poor solvents for this compound.
Solubility of Structurally Similar 5-Hydroxymethyl-2-furancarboxylic Acid
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~100 |
| Dimethylformamide (DMF) | ~15 |
| Dimethyl Sulfoxide (DMSO) | ~10 |
| PBS (pH 7.2) | ~1 |
This data is for 5-hydroxymethyl-2-furancarboxylic acid and should be used as an estimation for MMFCA.
Troubleshooting Low Solubility in Reactions
Low solubility of MMFCA can lead to incomplete reactions, low yields, and reproducibility issues. The following troubleshooting guide provides strategies to address these challenges.
Issue 1: MMFCA is not dissolving in the reaction solvent.
Cause: The chosen solvent may not be suitable for dissolving MMFCA.
Solutions:
-
Co-solvent System: Employ a mixture of solvents. If your primary reaction solvent is nonpolar or weakly polar, adding a small amount of a polar aprotic co-solvent like DMF or DMSO can significantly enhance solubility.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of MMFCA. However, ensure the reaction temperature is compatible with the stability of all reactants and reagents.
-
pH Adjustment (for aqueous or protic media): In aqueous or protic solvents, the solubility of carboxylic acids can be dramatically increased by raising the pH. Deprotonation of the carboxylic acid to the more soluble carboxylate salt can be achieved by adding a suitable base.
Caption: Troubleshooting workflow for addressing low solubility of MMFCA.
Issue 2: Low reaction yield in amide coupling or esterification.
Cause: Even with apparent dissolution, low concentration due to poor solubility can result in slow reaction rates and low conversion.
Solutions:
-
In-situ Salt Formation: For reactions in polar solvents, adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can form the more soluble carboxylate salt of MMFCA in the reaction mixture. This is particularly effective for amide coupling reactions.
-
Conversion to a More Reactive Intermediate: If solubility remains a significant hurdle, converting MMFCA to a more reactive intermediate can be an effective strategy.
-
Acid Chloride Formation: Reacting MMFCA with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acid chloride. This intermediate is typically more soluble in common organic solvents like dichloromethane (DCM) and can react readily with amines or alcohols.
-
Esterification: Converting the carboxylic acid to a simple methyl or ethyl ester can improve its solubility in less polar organic solvents for subsequent reactions.
-
Caption: Key strategies for enhancing reactivity when faced with low solubility.
Experimental Protocols
Protocol 1: Amide Coupling using a Co-solvent System and a Coupling Agent
This protocol is suitable for moderately soluble systems where a co-solvent can achieve sufficient concentration for the reaction to proceed.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in the primary reaction solvent (e.g., Dichloromethane).
-
Co-solvent Addition: Add a minimal amount of a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise with stirring until the MMFCA dissolves completely.
-
Reagent Addition: Add the amine (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, perform a standard aqueous work-up to remove the coupling agent byproducts and any remaining base.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via Acid Chloride Formation
This protocol is recommended when MMFCA exhibits very low solubility in the desired reaction solvent.
-
Acid Chloride Synthesis: In a fume hood, carefully add thionyl chloride (2.0 eq.) to a suspension of this compound (1.0 eq.) in an anhydrous solvent (e.g., toluene or DCM). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.
-
Solvent Removal: Remove the excess thionyl chloride and the solvent under reduced pressure. The resulting crude acid chloride can often be used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM and cool to 0 °C.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvent choice, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Technical Support Center: Etherification of 5-Hydroxymethylfurfural (HMF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the etherification of 5-hydroxymethylfurfural (HMF). The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize product yields.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses prevalent challenges in HMF etherification, offering potential causes and actionable solutions to get your experiments back on track.
Issue 1: Low Yield of the Desired Ether Product (e.g., 5-Ethoxymethylfurfural - EMF)
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature: Excessively high temperatures can promote side reactions, while low temperatures may lead to incomplete conversion.[1][2] | Systematically screen a range of temperatures (e.g., 80°C to 140°C) to identify the optimal point for maximizing the yield of the desired ether.[1][2] |
| Incorrect Catalyst Choice or Loading: The type and amount of catalyst significantly impact selectivity. Lewis acids may favor transfer hydrogenation, while strong Brønsted acids are effective for etherification.[3] An excessive catalyst amount can increase the prevalence of side reactions.[1] | - Experiment with different solid acid catalysts such as Amberlyst-15, H-BEA zeolites, or sulfated metal oxides to find the most selective one for your specific alcohol.[3]- Optimize the catalyst loading; a higher loading does not always lead to a better yield and can promote byproduct formation.[1] |
| Inappropriate Reaction Time: Prolonged reaction times can lead to the degradation of the desired product into byproducts.[1] | Conduct a time-course study to determine the optimal reaction duration that maximizes the ether yield before significant side reactions occur.[1] |
| Solvent Effects: The choice of solvent can influence HMF reactivity and the formation of side products. Polar protic solvents like water or alcohols can facilitate side reactions.[4] | Consider using aprotic solvents or a biphasic system to minimize unwanted side reactions and potentially improve product isolation.[4][5] |
Issue 2: Formation of Undesired Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| Humins (dark, insoluble polymers): These are often formed under acidic conditions and at elevated temperatures through polymerization of HMF or its intermediates.[4] | - Lower the reaction temperature.[1]- Reduce the concentration of the acid catalyst.[1]- Consider using a catalyst with weaker acid sites.[6] | |
| Levulinate Esters (e.g., Ethyl Levulinate - EL): This byproduct is formed from the rehydration of the ether product (e.g., EMF) in the presence of an acid catalyst and water.[7][8] | - Minimize the water content in the reaction mixture.- Optimize the reaction time to isolate the ether before significant rehydration occurs.[8]- Employ a catalyst that is less prone to promoting hydration reactions.[6] | |
| Acetal Byproducts (e.g., 5-(alkoxymethyl)furfural dialkylacetal): The aldehyde group of HMF can react with the alcohol under acidic conditions to form acetals.[9] | - Use a milder acid catalyst or reduce the catalyst loading.- Control the reaction temperature and time to favor etherification over acetal formation. | |
| Self-Etherification Products of HMF: HMF can react with itself to form dimers or oligomers, especially at high concentrations. | - Lower the initial concentration of HMF.- Ensure efficient stirring to promote the reaction with the alcohol over self-condensation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the etherification of HMF?
A1: The primary side reactions include the formation of humins (insoluble polymers), rehydration of the ether product to form levulinate esters (e.g., ethyl levulinate), and the formation of acetals from the reaction of the aldehyde group of HMF with the alcohol.[1][4][7] Self-etherification of HMF can also occur.
Q2: How does the choice of catalyst affect the selectivity of HMF etherification?
A2: The catalyst's acidity plays a crucial role. Catalysts with strong Brønsted acid sites, such as H-BEA zeolites and Amberlyst-15, generally show high selectivity towards the desired ether product.[3] In contrast, catalysts with Lewis acidity may promote side reactions like transfer hydrogenation, leading to the formation of 2,5-bis(hydroxymethyl)furan and its subsequent ethers.[3]
Q3: What is the effect of reaction temperature on the yield of the ether product?
A3: Increasing the reaction temperature generally increases the conversion of HMF. However, excessively high temperatures can lead to the degradation of the desired ether product and the formation of byproducts like humins and levulinate esters, thus reducing the overall yield.[1][2] It is crucial to find an optimal temperature that balances a high reaction rate with minimal side reactions.
Q4: Can the alcohol used for etherification also participate in side reactions?
A4: Yes, the alcohol can be involved in side reactions. For instance, it can react with the aldehyde group of HMF to form acetals.[10][9] The size and nature of the alcohol can also influence the rate of etherification.
Q5: How can I monitor the progress of the reaction and identify byproducts?
A5: The reaction progress and the formation of byproducts can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying HMF and its products.[11][12][13] Gas chromatography with a flame ionization detector (GC-FID) is also frequently used. For structural elucidation of unknown byproducts, techniques like gas chromatography-mass spectrometry (GC-MS) are valuable.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on HMF etherification, highlighting the impact of different reaction parameters on product distribution.
Table 1: Effect of Catalyst on HMF Etherification with Ethanol
| Catalyst | Time (hr) | Temp. (K) | HMF Conv. (%) | Ether Sel. (%) |
| H-ZSM-5 | 4 | 433 | 75 | 92 |
| H-BEA | 4 | 433 | 78 | 95 |
| Amberlyst-15 | 2 | 393 | 80 | 76 |
| γ-Al2O3 | 24 | 433 | 45 | 15 |
| Data sourced from a study on the functionalization of 5-hydroxymethylfurfural by selective etherification. |
Table 2: Influence of Reaction Temperature on EMF Yield
| Temperature (°C) | HMF Conversion (%) | EMF Yield (%) |
| 80 | 14.2 | ~6 |
| 100 | ~40 | ~35 |
| 120 | ~80 | 66.5 |
| 140 | 95.7 | 50.8 |
| Reaction conditions: 1.5 h reaction time, using S0.5A1Z5-K catalyst.[1][2] |
Experimental Protocols
General Protocol for HMF Etherification:
A typical experimental setup involves reacting HMF with an alcohol in the presence of a solid acid catalyst in a sealed reactor.
-
Reactor Setup: The reaction is commonly performed in a batch reactor, such as a thick-walled glass vial or a stainless steel autoclave, equipped with a magnetic stirrer and placed in a temperature-controlled oil bath or heating mantle.[7]
-
Reactant Preparation: A known amount of HMF is dissolved in the alcohol, which serves as both the reactant and the solvent.
-
Catalyst Addition: The solid acid catalyst is added to the reactant mixture. The catalyst-to-HMF ratio is a critical parameter to optimize.[1]
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature under continuous stirring for a specific duration.
-
Sample Analysis: After the reaction, the mixture is cooled, and the solid catalyst is separated by centrifugation or filtration.[1] The liquid product mixture is then analyzed by techniques such as GC-FID or HPLC to determine the conversion of HMF and the yield of the ether product and byproducts.[11]
Visualizing Reaction Pathways and Workflows
Main and Side Reaction Pathways in HMF Etherification
The following diagram illustrates the desired etherification reaction of HMF to EMF and the major side reactions that can occur.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of oxide acidity on HMF etherification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. sugar-energy.com [sugar-energy.com]
- 5. 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Determination of HMF in Honey using RP 18e column [sigmaaldrich.com]
Technical Support Center: Selective Oxidation of 5-(methoxymethyl)furfural (MMF)
Welcome to the technical support center for the selective oxidation of 5-(methoxymethyl)furfural (MMF). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve selectivity and overcome common challenges in MMF oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary target products in the selective oxidation of 5-(methoxymethyl)furfural (MMF)?
The primary goal of selective MMF oxidation is typically the conversion of the aldehyde group to a carboxylic acid, yielding 5-(methoxymethyl)-2-furancarboxylic acid (MMFCA). Further oxidation of the methoxymethyl group can lead to 5-formyl-2-furancarboxylic acid (FFCA) and ultimately 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer.[1] The specific target depends on the desired application.
Q2: What types of catalysts are effective for MMF oxidation?
A wide range of heterogeneous catalysts are used, often analogous to those used for the oxidation of 5-hydroxymethylfurfural (HMF). These include:
-
Noble Metal Catalysts: Supported gold (Au), palladium (Pd), platinum (Pt), and ruthenium (Ru) catalysts are highly active.[1] Bimetallic catalysts, such as Au-Pd, can offer synergistic effects that improve selectivity and stability.[2]
-
Non-Noble Metal Catalysts: Mixed metal oxides, particularly those containing manganese (Mn) and cerium (Ce), are gaining attention as cost-effective alternatives.[3] Vanadium phosphate oxides (VPO) have also shown high selectivity for partial oxidation.[4]
Q3: Why is achieving high selectivity in MMF oxidation challenging?
Selectivity is a major challenge due to several competing side reactions:
-
Over-oxidation: The reaction can proceed past the desired product to form FDCA or even ring-opened products like maleic acid.[5][6]
-
Polymerization/Humins Formation: Under acidic or high-temperature conditions, furan rings can polymerize to form insoluble, tar-like substances known as humins, which foul the catalyst and reduce yield.[7][8]
-
Cannizzaro Reaction: In strongly alkaline conditions, MMF can undergo a disproportionation reaction to produce the corresponding alcohol and carboxylic acid, which is an undesired pathway.[2]
-
Decarboxylation: At elevated temperatures, the desired carboxylic acid products can lose CO2.[9]
Q4: What are the typical reaction conditions for MMF oxidation?
Reaction conditions are highly dependent on the catalyst and desired product but generally involve:
-
Oxidant: Molecular oxygen (O₂) or air is the most common and environmentally benign oxidant.[1] Hydrogen peroxide (H₂O₂) can also be used but may be less selective.[5][10]
-
Solvent: Aqueous systems are common, often with a base.[3] Organic solvents like toluene can also be used.[4]
-
Base: An alkaline medium (e.g., NaOH, Na₂CO₃) is often required to deprotonate the intermediate gem-diol, facilitating the oxidation of the aldehyde group.[2][7] However, base-free conditions are being explored to minimize side reactions.[11]
-
Temperature and Pressure: Temperatures typically range from 90-160°C with oxygen pressures from 1 to 30 bar.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My MMF conversion is low.
-
Q: What are the likely causes of low MMF conversion and how can I fix it?
-
A: Low conversion can stem from several factors:
-
Catalyst Inactivity: The catalyst may be inherently inactive or may have deactivated. Ensure the active metal is well-dispersed and accessible. For supported catalysts, the choice of support material is crucial as it can influence metal-support interactions.[1] If reusing a catalyst, consider regeneration via calcination or washing to remove adsorbed species.[14]
-
Insufficient Oxidant: The reaction may be limited by the amount of dissolved oxygen. Improve stirring to enhance gas-liquid mass transfer or increase the oxygen pressure.[9]
-
Non-Optimal Temperature: The reaction temperature may be too low. Incrementally increase the temperature, but be aware that excessively high temperatures can promote side reactions and decrease selectivity.[2][9]
-
Incorrect Base Concentration: The concentration of the base is critical. For many catalytic systems, a base is required for the reaction to proceed, but an excessive amount can lead to substrate degradation.[7][9]
-
-
Problem 2: The selectivity to my desired product (e.g., MMFCA) is poor.
-
Q: I am getting a complex mixture of products instead of my target molecule. What should I do?
-
A: Poor selectivity is often due to the formation of byproducts.
-
Check for Over-oxidation: If you are seeing significant amounts of FDCA or other downstream products, the reaction time may be too long or the temperature too high. Take time-course samples to identify the point of maximum selectivity for your desired product.
-
Minimize Humins Formation: The presence of dark, insoluble materials (humins) indicates polymerization. This is common in acidic conditions or at high temperatures.[7][8] Ensure your reaction medium is sufficiently basic if required by the catalyst system, and avoid excessive temperatures.
-
Modify the Catalyst: The catalyst composition can be tuned to improve selectivity. For example, bimetallic catalysts can sometimes suppress unwanted reaction pathways.[2] The support material can also play a role; for instance, hydroxide supports can facilitate the desired oxidation pathway.[11]
-
Optimize Base: The choice and amount of base can significantly impact selectivity. Excessive base can promote undesired side reactions.[9] Weaker bases like Na₂CO₃ may offer better selectivity than strong bases like NaOH.
-
-
Problem 3: My catalyst deactivates quickly, often after a single run.
-
Q: How can I improve the stability and reusability of my catalyst?
-
A: Catalyst deactivation is a common issue.
-
Leaching of Active Species: Perform ICP analysis on the post-reaction solution to check for leached metals. If leaching is significant, a different support material or catalyst preparation method may be needed to strengthen metal-support interactions.
-
Fouling by Byproducts: As mentioned, humins can block active sites. A regeneration step involving washing with a solvent or a dilute base solution may be effective.[14] Sonication in an aqueous NaOH solution has been shown to successfully remove organic deposits from Ru/γ-Al₂O₃ catalysts.[14]
-
Sintering of Metal Nanoparticles: High reaction temperatures can cause metal nanoparticles to agglomerate (sinter), reducing the active surface area. Characterize the used catalyst with TEM to check for changes in particle size. If sintering is observed, consider running the reaction at a lower temperature.
-
-
Problem 4: I am having difficulty analyzing and quantifying my reaction products.
-
Q: What is the best method for analyzing the reaction mixture?
-
A: The product mixture can be complex, containing the starting material, intermediates, and various byproducts.
-
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying MMF and its primary oxidation products like MMFCA, FFCA, and FDCA.[15] An appropriate C18 column is typically used.
-
Identification of Unknowns: For identifying unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[15][16]
-
Quantification: Use external or internal standards for accurate quantification. For ¹H NMR, a known amount of an internal standard (e.g., mesitylene) can be added to the sample for quantification.[8]
-
-
Data Presentation: Catalytic Systems for HMF Oxidation
While specific data for MMF oxidation is less common in the literature, the extensive research on the analogous oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) provides a valuable starting point for catalyst selection and process optimization.
| Catalyst | Support | Oxidant | Temp (°C) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |
| 2 mol% Ru Complex 6 | - | Water | 160 | NaOH | >99 | 95 | [7] |
| 3% Ru/C-K450 | Carbon | O₂ (6 bar) | 120 | - | >95 | - (DFF Yield) | [12] |
| MnOₓ-CeO₂ (Mn/Ce=6) | - | Air (1 atm) | 160 | NaOH | 100 | 91 | [3] |
| Au-Pd/Mg(OH)₂ | Mg(OH)₂ | O₂ | - | NaOH | - | - | [2] |
| Pt/HT | Hydrotalcite | O₂ | 95 | - | >99 | 97 | [2] |
Note: This table presents data for HMF oxidation, which is expected to follow similar catalytic principles as MMF oxidation. DFF (2,5-diformylfuran) is an intermediate in HMF oxidation.
Experimental Protocols
Protocol 1: General Procedure for Batch Catalytic Oxidation of MMF
This protocol provides a general methodology for a typical liquid-phase oxidation reaction in a batch reactor.
-
Catalyst Preparation:
-
Add the calculated amount of catalyst (e.g., 50 mg of 1 wt% Au/TiO₂) to a high-pressure batch reactor vessel.
-
If required, pre-treat the catalyst according to literature procedures (e.g., reduction under H₂ flow).
-
-
Reactor Setup:
-
Add the MMF solution (e.g., 0.5 mmol MMF in 10 mL of 0.1 M NaOH aqueous solution) to the reactor vessel containing the catalyst.
-
Seal the reactor tightly.
-
-
Reaction Execution:
-
Purge the reactor several times with the oxidant gas (e.g., O₂) to remove air.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar O₂).
-
Begin stirring (e.g., 1000 rpm) to ensure good mixing and gas-liquid contact.
-
Heat the reactor to the target temperature (e.g., 120°C) and start timing the reaction.
-
-
Sampling and Work-up:
-
After the desired reaction time (e.g., 4 hours), stop heating and allow the reactor to cool to room temperature.
-
Carefully vent the pressure.
-
Open the reactor and collect the liquid sample.
-
Separate the catalyst from the solution by centrifugation or filtration.
-
Acidify an aliquot of the supernatant with HCl to precipitate the carboxylic acid products.
-
Prepare the sample for analysis (e.g., dilute with mobile phase for HPLC).
-
Protocol 2: Product Analysis by HPLC
-
Sample Preparation:
-
Take a known volume of the reaction mixture (after catalyst removal).
-
Add an internal standard if necessary.
-
Dilute the sample with the mobile phase to a concentration within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and acidic water (e.g., 0.1% formic acid).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength appropriate for furanic compounds (e.g., 265-280 nm).
-
Column Temperature: 30-40°C.
-
-
Quantification:
-
Prepare calibration curves for MMF and all expected products (MMFCA, FFCA, FDCA) using certified reference standards.
-
Calculate conversion, selectivity, and yield based on the peak areas from the chromatogram and the calibration curves.
-
Visualizations: Workflows and Pathways
MMF Oxidation Reaction Network
Caption: General reaction pathways in MMF oxidation, highlighting the desired product and common side reactions.
Troubleshooting Workflow for Low Yield/Selectivity
Caption: A logical workflow to diagnose and address common issues of low yield and selectivity.
Standard Analytical Workflow
Caption: A standard workflow for the preparation and analysis of reaction samples using chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran over intercalated vanadium phosphate oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proposal of an analytical method for the study of the oxidation products of membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Researchers: 5-(Methoxymethyl)furan-2-carboxylic acid and 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFCA)
For Immediate Release
This guide provides a detailed comparison of 5-(Methoxymethyl)furan-2-carboxylic acid and 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFCA), offering valuable insights for researchers, scientists, and professionals in drug development. This document outlines the chemical properties, potential applications, and available biological activity data for both compounds, supported by experimental protocols and pathway diagrams to facilitate further research and development.
Introduction
This compound and 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFCA) are furan derivatives that have garnered interest in various scientific fields, from polymer chemistry to pharmacology. Both molecules share a common furan-2-carboxylic acid core but differ in the substituent at the 5-position: a methoxymethyl group in the former and a hydroxymethyl group in the latter. This structural difference is expected to influence their physicochemical properties and biological activities. 5-HMFCA is a well-documented metabolite of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical. In contrast, this compound is a structurally related compound with less extensively documented biological effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and 5-HMFCA is presented below. These properties are essential for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFCA) |
| Molecular Formula | C₇H₈O₄ | C₆H₆O₄ |
| Molecular Weight | 156.14 g/mol | 142.11 g/mol |
| CAS Number | 1917-60-8[1] | 6338-41-6 |
| Appearance | Not specified in available literature | Pale yellow solid |
| Solubility | Not specified in available literature | Soluble in ethanol, DMSO, and dimethyl formamide |
| Melting Point | Not specified in available literature | 247 °C (decomposes) |
Synthesis and Production
Both compounds can be synthesized from derivatives of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass.
5-HMFCA is primarily produced through the selective oxidation of the aldehyde group of HMF. This transformation can be achieved using various methods, including biocatalytic processes employing whole-cell biocatalysts.[2]
This compound can be synthesized from its corresponding aldehyde, 5-(methoxymethyl)-2-furaldehyde (MMF). MMF itself is a derivative of HMF.[3] The synthesis of this compound has been achieved through biocatalytic oxidation.
A general workflow for the biocatalytic oxidation of a furan-based aldehyde to its corresponding carboxylic acid is depicted below.
Biocatalytic synthesis of furan carboxylic acids.
Comparative Biological Activity
While extensive data on the biological activities of 5-HMFCA is available, there is a notable lack of published experimental data for this compound.
5-Hydroxymethylfuran-2-carboxylic acid (5-HMFCA)
-
Antitumor Activity: 5-HMFCA has been reported to possess antitumor properties.[2]
-
Anti-inflammatory Activity: It is also described as an interleukin inhibitor, suggesting potential anti-inflammatory effects.[2] The precursor, 5-HMF, has been shown to mitigate lipopolysaccharide-stimulated inflammation in RAW 264.7 cells by suppressing MAPK, NF-κB, and mTOR activation.[4]
-
Antioxidant and Antiproliferative Activities: Studies on 5-HMF, the precursor to 5-HMFCA, have demonstrated antioxidant and antiproliferative activities. 5-HMF has shown the ability to scavenge free radicals and inhibit the proliferation of certain cancer cell lines, such as human melanoma A375 cells, by inducing apoptosis and cell cycle arrest.[5]
This compound
Currently, there is a lack of publicly available experimental data on the antitumor, anti-inflammatory, or other biological activities of this compound. Its precursor, 5-(methoxymethyl)-2-furaldehyde, is noted for its use in the pharmaceutical, agrochemical, and materials science sectors, suggesting that its carboxylic acid derivative may also hold potential in these areas. However, without specific studies, any comparison of its biological performance with 5-HMFCA would be speculative.
Potential Applications
The known and potential applications of these two compounds are rooted in their chemical structures.
-
Polymer Synthesis: 5-HMFCA is a promising starting material for the synthesis of various polyesters.[2] It serves as a monomer for bio-based polymers, which are being explored as sustainable alternatives to petroleum-based plastics.
-
Chemical Intermediate: Both molecules can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The furan ring is a versatile scaffold in medicinal chemistry.
The potential anti-inflammatory mechanism of furan derivatives often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is critical in the inflammatory response.
Potential anti-inflammatory signaling pathway.
Experimental Protocols
For researchers interested in evaluating the biological activities of these compounds, the following are generalized protocols for common in vitro assays.
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of a compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.
Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
This protocol measures the effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
5-HMFCA is a well-characterized furan derivative with demonstrated potential in both material science and pharmacology, supported by a growing body of literature on its biological activities. In contrast, this compound remains a comparatively understudied compound. The structural similarity to 5-HMFCA suggests it may possess interesting biological properties, but a clear need exists for experimental data to validate these possibilities. This guide highlights the significant research opportunities available for this compound, encouraging further investigation into its performance and potential applications. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into these and other furan-based compounds.
References
- 1. scbt.com [scbt.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Furan-Based Monomers in Polymer Synthesis: 5-(Methoxymethyl)furan-2-carboxylic acid vs. 2,5-Furandicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for sustainable and high-performance polymers, the focus has increasingly turned to bio-based monomers. Among these, furan derivatives have emerged as promising alternatives to their petroleum-based counterparts. This guide provides a detailed comparison of two such furan-based monomers: 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) and 2,5-Furandicarboxylic acid (FDCA), in the context of polymer synthesis. While FDCA has been extensively studied and is on the cusp of commercialization, research into MMFCA as a primary polymer building block is still in its nascent stages. This comparison, therefore, draws upon a wealth of experimental data for FDCA and offers a forward-looking perspective on the potential of MMFCA.
Introduction to Furan-Based Monomers
FDCA is a di-carboxylic acid that bears a structural resemblance to terephthalic acid (TPA), a key component of polyethylene terephthalate (PET).[1][2] This similarity has positioned FDCA as a prime candidate for producing bio-based polyesters like polyethylene furanoate (PEF), which exhibits superior properties compared to PET.[3][4][5] MMFCA, on the other hand, is a mono-carboxylic acid with a methoxymethyl substituent. Its potential as a co-monomer or a building block for different types of polymers is an area of growing interest.
Chemical Structures
The difference in the functional groups of MMFCA and FDCA dictates their reactivity and the types of polymers they can form.
Caption: Chemical structures of MMFCA and FDCA.
Polymer Synthesis and Potential Applications
FDCA is primarily used in the synthesis of polyesters through polycondensation with diols. The resulting polymers, such as PEF, poly(propylene furanoate) (PPF), and poly(butylene furanoate) (PBF), are known for their excellent thermal stability, mechanical strength, and gas barrier properties.[6] These characteristics make them suitable for a wide range of applications, including food and beverage packaging, textiles, and automotive parts.[5][7]
MMFCA , being a monofunctional carboxylic acid in the context of traditional polyester synthesis, would act as a chain terminator, limiting the molecular weight of the polymer. However, its methoxymethyl group could potentially be functionalized to enable polymerization, or it could be used as a comonomer to modify the properties of existing polymers. For instance, its incorporation could introduce flexibility or alter the crystallinity of the resulting polymer. At present, there is a significant lack of published experimental data on the homopolymerization of MMFCA or its extensive use as a comonomer in high-molecular-weight polymers.
Comparative Performance Data: The FDCA Benchmark
Due to the limited data on MMFCA-based polymers, this section focuses on the well-documented properties of FDCA-based polyesters, which serve as a benchmark for future furan-based materials.
Table 1: Thermal and Mechanical Properties of FDCA-Based Polyesters vs. PET
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEF (Polyethylene furanoate) | ~85-90[8] | ~210-220[9] | ~2000-2450[6][9] | ~35-76[6][9] | ~450[9] |
| PPF (Polypropylene furanoate) | ~90 | ~175 | ~1500 | ~68 | - |
| PBF (Polybutylene furanoate) | ~45-55 | ~170-180 | ~1800 | ~60 | >200 |
| PET (Polyethylene terephthalate) | ~75 | ~260 | ~1300[9] | ~50-70 | >50 |
Table 2: Gas Barrier Properties of PEF vs. PET
| Polymer | Oxygen (O2) Permeability Barrier Improvement Factor vs. PET | Carbon Dioxide (CO2) Permeability Barrier Improvement Factor vs. PET | Water Vapor (H2O) Permeability Barrier Improvement Factor vs. PET |
| PEF | ~10x | ~19x | ~2x |
Data compiled from various sources, actual values may vary based on synthesis conditions and polymer molecular weight.
Experimental Protocols: Synthesis of FDCA-Based Polyesters
The most common method for synthesizing FDCA-based polyesters is a two-stage melt polycondensation process.
Two-Stage Melt Polycondensation for PEF Synthesis
-
Esterification Stage:
-
Reactants: 2,5-Furandicarboxylic acid (FDCA) and ethylene glycol (EG) in a molar ratio of 1:1.5 to 1:2.2.
-
Catalyst: Antimony trioxide (Sb₂O₃), zinc acetate, or titanium butoxide (e.g., 400 ppm).
-
Procedure: The reactants and catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a condenser. The mixture is heated to a temperature range of 160-190°C under a nitrogen atmosphere. The reaction is maintained for 2-4 hours to form bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers while removing the water byproduct.
-
-
Polycondensation Stage:
-
Procedure: The temperature is gradually increased to 210-250°C. Simultaneously, the pressure is slowly reduced to a high vacuum (<1 mbar) to facilitate the removal of excess ethylene glycol, which drives the polymerization reaction forward. This stage is continued for 2-4 hours until the desired high molecular weight is achieved, indicated by a significant increase in the viscosity of the molten polymer. The resulting PEF is then extruded and pelletized.
-
Solid-State Polymerization (SSP) (Optional)
To achieve even higher molecular weights, which are often required for applications like bottle manufacturing, an optional solid-state polymerization step can be performed.
-
Procedure: The PEF prepolymer obtained from melt polycondensation is ground into a powder or pellets. This material is then heated to a temperature between its glass transition temperature (Tg) and melting temperature (Tm), typically around 190-205°C, under a high vacuum or a flow of an inert gas for several hours.
Caption: General workflow for the synthesis of FDCA-based polyesters.
Logical Relationship: Monomer Structure to Polymer Properties
The properties of the final polymer are directly influenced by the structure of the monomer.
References
- 1. CICECO Publication » Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols [ciceco.ua.pt]
- 2. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H8O4 | CID 1125227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]
- 7. High Oxygen Barrier Polyester from 3,3′-Bifuran-5,5′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
A Comparative Guide to Alternatives for 5-(Methoxymethyl)furan-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and functionally diverse molecules in organic synthesis has led to a growing interest in furan-based compounds derived from biomass. Among these, 5-(methoxymethyl)furan-2-carboxylic acid serves as a valuable building block. However, a range of structurally related alternatives offers unique properties and reactivity profiles that can be advantageous in various synthetic applications, from polymer science to medicinal chemistry. This guide provides an objective comparison of key alternatives, supported by available experimental data, to aid in the selection of the optimal furanic acid for specific research and development needs.
Overview of Key Alternatives
The primary alternatives to this compound are other 5-substituted furan-2-carboxylic acids. These compounds share a common furan-2-carboxylate core, with variations at the 5-position influencing their electronic properties, reactivity, and suitability for different applications. The most relevant alternatives include:
-
5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA): The direct precursor to this compound, HMFCA is a key intermediate in the oxidation of 5-hydroxymethylfurfural (HMF).[1][2][3][4]
-
Furan-2,5-dicarboxylic acid (FDCA): A highly significant, bio-based diacid, FDCA is a cornerstone for the synthesis of renewable polyesters, often touted as a green alternative to terephthalic acid.[1][5][6][7][8][9][10][11][12][13][14]
-
5-Methyl-2-furancarboxylic acid (MFA): This alternative features a less functionalized methyl group at the 5-position.
-
Furan-2-carboxylic acid: The parent compound, providing a baseline for understanding the influence of the 5-substituent.[11]
Comparative Performance Data
While direct, side-by-side comparative studies on the reactivity of these furanic acids in standard organic reactions are limited, we can infer performance differences from their synthesis and applications, particularly in polymerization.
Table 1: Comparison of Physical and Chemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features | Primary Applications |
| This compound |
| 156.14[15] | Ether linkage at C5 | Fine chemicals, pharmaceutical intermediates |
| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) |
| 142.11[3] | Primary alcohol at C5, precursor to other derivatives | Monomer for polymers, synthesis of FDCA[3] |
| Furan-2,5-dicarboxylic acid (FDCA) |
| 156.09 | Two carboxylic acid groups, rigid structure | Bio-based polyesters (e.g., PEF), polyamides[9][10] |
| 5-Methyl-2-furancarboxylic acid (MFA) |
| 126.11 | Methyl group at C5 | Organic synthesis intermediate |
| Furan-2-carboxylic acid |
| 112.08 | Unsubstituted at C5 | Precursor for other furan derivatives, fine chemicals[11] |
Table 2: Reactivity and Performance in Polymer Synthesis
The primary area where comparative data is available for these furanic acids is in the synthesis of polyesters. The choice of the furanic diacid significantly impacts the thermal and mechanical properties of the resulting polymer.
| Furanic Acid Monomer | Co-monomer(s) | Resulting Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Polymer Properties |
| Furan-2,5-dicarboxylic acid (FDCA) | Ethylene glycol | Poly(ethylene furanoate) (PEF) | ~85-95 °C | ~210-220 °C | High barrier properties, superior to PET |
| Furan-2,5-dicarboxylic acid (FDCA) | 1,4-Butanediol | Poly(butylene furanoate) (PBF) | ~35-45 °C | ~170-180 °C | Faster crystallization than PEF |
| Furan-2,4-dicarboxylic acid | Ethylene glycol | Poly(ethylene 2,4-furanoate) (2,4-PEF) | Lower than 2,5-PEF | Amorphous | Optically transparent[5] |
Experimental Protocols
Detailed methodologies for the synthesis of these key furanic acids are crucial for their practical application.
Protocol 1: Synthesis of Furan-2,5-dicarboxylic acid (FDCA) from Furan-2-carboxylic acid
This one-step carboxylation method provides a direct route to FDCA.[11]
Reaction:
Caption: Synthesis of FDCA from Furan-2-carboxylic acid.
Procedure:
-
Dissolve furan-2-carboxylic acid in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture and stir for a designated period to ensure deprotonation.
-
Bubble carbon dioxide gas through the solution.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the furan-2,5-dicarboxylic acid.
-
Filter, wash, and dry the solid product. A yield of 73% has been reported for this method.[11]
Protocol 2: Biocatalytic Synthesis of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) from 5-Hydroxymethylfurfural (HMF)
This method utilizes whole-cell biocatalysis for the selective oxidation of HMF.[4]
Reaction:
Caption: Biocatalytic oxidation of HMF to HMFCA.
Procedure:
-
Cultivate Deinococcus wulumuqiensis R12 cells and harvest them by centrifugation.
-
Resuspend the cell pellet in a phosphate buffer solution.
-
Add 5-hydroxymethylfurfural (HMF) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress using HPLC.
-
Upon completion, centrifuge the mixture to remove the cells and isolate the product from the supernatant. This method has been shown to achieve yields of up to 90%.[4]
Logical Workflow for Monomer Selection
The choice of a this compound alternative depends on the desired functionality and application. The following workflow can guide the selection process.
Caption: Decision workflow for selecting a furanic acid monomer.
Conclusion
While this compound is a valuable reagent, its alternatives offer a broader palette for chemical synthesis. Furan-2,5-dicarboxylic acid (FDCA) stands out as a robust, difunctional monomer for creating high-performance, bio-based polymers.[9][10] Its structural rigidity and symmetrical nature are highly advantageous in materials science. 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) provides a reactive hydroxyl group, making it an excellent intermediate for further functionalization or for introducing pendant groups in polymers.[3][4] For applications requiring a simpler furan scaffold, 5-methyl-2-furancarboxylic acid and furan-2-carboxylic acid are suitable choices. The selection of an appropriate alternative will ultimately be guided by the specific requirements of the target molecule or material, balancing factors such as desired functionality, reactivity, and commercial availability. Further research into direct, quantitative comparisons of the reaction kinetics of these furanic acids would be highly beneficial for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C7H8O4 | CID 1125227 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Furan-2-Carboxylic Acid and its 5-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of furan-2-carboxylic acid and its derivatives substituted at the 5-position. The electronic effects of these substituents significantly influence the acidity of the carboxylic acid and the susceptibility of the carboxyl group to nucleophilic attack, a critical consideration in synthesis and drug design. This analysis is supported by quantitative data and detailed experimental protocols.
Introduction to Reactivity
The reactivity of furan-2-carboxylic acid is primarily governed by the electronic properties of the furan ring and the nature of the substituent at the 5-position. The furan ring, being an electron-rich aromatic system, influences the acidity of the carboxylic acid group. Substituents at the 5-position can either donate or withdraw electron density, thereby modulating the reactivity of the entire molecule.
Electron-withdrawing groups (EWGs) at the 5-position increase the acidity of the carboxylic acid (lower pKa value) and enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa value) and reduce the reactivity of the carbonyl group toward nucleophiles.
Quantitative Comparison of Acidity
The acid dissociation constant (pKa) is a direct measure of the acidity of a carboxylic acid and provides a quantitative basis for comparing the electronic influence of different 5-substituents. A lower pKa value indicates a stronger acid, signifying that the carboxylate anion is better stabilized, often due to the presence of an electron-withdrawing group.
| Compound | 5-Substituent (R) | pKa (in water at 25°C) |
| 5-Nitro-furan-2-carboxylic acid | -NO₂ | [Data not found in search results] |
| Furan-2-carboxylic acid | -H | 3.12[1] |
| 5-Methyl-furan-2-carboxylic acid | -CH₃ | [Data not found in search results] |
| 5-Bromo-furan-2-carboxylic acid | -Br | [Data not found in search results] |
| 5-Hydroxymethyl-furan-2-carboxylic acid | -CH₂OH | [Data not found in search results] |
Note: While specific pKa values for many 5-substituted derivatives were not found in the initial search, the expected trend based on the electronic nature of the substituents is that electron-withdrawing groups like -NO₂ and -Br will lower the pKa relative to furan-2-carboxylic acid, while electron-donating groups like -CH₃ will increase it.
Theoretical Framework: The Hammett Equation
The effect of substituents on the reactivity of aromatic compounds can often be quantified using the Hammett equation:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant (or rate constant) for the substituted reactant.
-
K₀ is the equilibrium constant (or rate constant) for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value for the dissociation of carboxylic acids indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the resulting carboxylate anion. While a specific Hammett plot for the ionization of 5-substituted furan-2-carboxylic acids was not found, the principles of linear free-energy relationships suggest that such a correlation would demonstrate the electronic influence of the 5-substituents on the acidity of the carboxylic group.
Reactivity in Esterification Reactions
The rate of esterification is another important measure of the reactivity of the carboxylic acid group. Electron-withdrawing substituents at the 5-position are expected to increase the rate of esterification by making the carbonyl carbon more electrophilic and thus more susceptible to attack by an alcohol.
While a comprehensive table of relative rate constants for the esterification of various 5-substituted furan-2-carboxylic acids was not available in the search results, the general principle of substituent effects allows for a qualitative prediction of reactivity.
Expected Order of Reactivity in Acid-Catalyzed Esterification:
5-Nitro-furan-2-carboxylic acid > 5-Bromo-furan-2-carboxylic acid > Furan-2-carboxylic acid > 5-Methyl-furan-2-carboxylic acid
This trend is based on the electron-withdrawing strength of the substituents (-NO₂ > -Br > -H > -CH₃).
Experimental Protocols
To quantitatively assess the reactivity of furan-2-carboxylic acid and its 5-substituted derivatives, a comparative kinetic study of an esterification reaction can be performed. The following is a representative protocol for a Fischer esterification.
Experimental Protocol: Comparative Fischer Esterification
Objective: To determine the relative rates of esterification of furan-2-carboxylic acid and its 5-substituted derivatives.
Materials:
-
Furan-2-carboxylic acid
-
5-Nitro-furan-2-carboxylic acid
-
5-Methyl-furan-2-carboxylic acid
-
5-Bromo-furan-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Internal standard (e.g., undecane)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, place a known amount (e.g., 1 mmol) of each furan-2-carboxylic acid derivative.
-
To each flask, add a large excess of anhydrous methanol (e.g., 10 mL) to serve as both reactant and solvent.
-
Add a known amount of an internal standard to each flask.
-
Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.
-
Reaction Monitoring: Heat the reaction mixtures to reflux. At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Work-up of Aliquots: Immediately quench the reaction in the aliquot by adding it to a vial containing diethyl ether and saturated sodium bicarbonate solution. Shake vigorously and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Analyze the organic layer by GC-FID to determine the concentration of the methyl ester product relative to the internal standard.
-
Data Analysis: Plot the concentration of the methyl ester versus time for each derivative. The initial rate of the reaction can be determined from the slope of this plot. The relative reactivity can be expressed as the ratio of the initial rate of the substituted derivative to that of the unsubstituted furan-2-carboxylic acid.
Visualization of Substituent Effects
The logical relationship between the electronic nature of the 5-substituent and the resulting reactivity of furan-2-carboxylic acid can be visualized as follows:
References
A Comparative Guide to the Catalytic Synthesis of 5-(Methoxymethyl)furan-2-carboxylic Acid
The synthesis of 5-(methoxymethyl)furan-2-carboxylic acid (MMFCA), a valuable bio-based platform chemical and intermediate for pharmaceuticals and polymers, has garnered significant interest. The efficiency of its production is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic strategies for the synthesis of MMFCA, primarily through the oxidation of 5-methoxymethylfurfural (MMF). We will delve into both biocatalytic and chemocatalytic approaches, presenting supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Biocatalysis vs. Chemocatalysis: A General Overview
The choice between a biocatalyst and a chemocatalyst for the synthesis of MMFCA involves a trade-off between reaction conditions, selectivity, and catalyst robustness. Biocatalysts, such as whole-cell systems or isolated enzymes, operate under mild conditions, often in aqueous media at ambient temperatures and pressures, which can lead to higher selectivity and a reduced environmental footprint.[1][2] However, the activity and stability of biocatalysts can be sensitive to substrate and product concentrations, as well as pH.[3]
Chemocatalysts, typically based on precious metals like gold, palladium, and ruthenium, can offer high activity and are often more robust under a wider range of reaction conditions, including elevated temperatures and pressures.[2][4] This can lead to higher reaction rates and throughput. However, chemocatalytic processes may require harsher conditions and the use of organic solvents, and catalyst leaching can be a concern.[1] The selectivity of chemocatalysts can also be a challenge, with the potential for over-oxidation to other products.[4]
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of furan carboxylic acids. While specific comparative data for various catalysts in MMFCA synthesis is limited, we can draw parallels from the extensively studied oxidation of the closely related 5-hydroxymethylfurfural (HMF).
| Catalyst Type | Specific Catalyst | Substrate | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Biocatalyst | E. coli cells expressing aldehyde dehydrogenases | 5-Methoxymethylfurfural (MMF) | Fed-batch synthesis | High | High | ~95% (287 mM product) | [5] |
| Chemo-catalyst (Gold-based) | Au/TiO₂ | 5-Hydroxymethylfurfural (HMF) | 30°C, 20 bar O₂, 18 h, NaOH (aq) | 100 | ~90 (to HMFCA) | ~90 (to HMFCA) | [3] |
| Chemo-catalyst (Palladium-based) | Pd/C | 5-Hydroxymethylfurfural (HMF) | 22°C, 6.9 bar O₂, NaOH (aq) | 100 | ~71 (to FDCA) | ~71 (to FDCA) | [4] |
| Chemo-catalyst (Ruthenium-based) | Ru/C (K-doped) | 5-Hydroxymethylfurfural (HMF) | 120°C, 6 bar O₂, trifluorotoluene | 100 | 100 (to DFF) | 100 (to DFF) | [6][7][8] |
Note: Data for chemo-catalysts are based on the oxidation of 5-hydroxymethylfurfural (HMF) to either 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-furandicarboxylic acid (FDCA), and 2,5-diformylfuran (DFF) due to the limited direct comparative data for MMF oxidation. These results suggest the potential efficacy of these catalysts for MMFCA synthesis under similar conditions.
Experimental Protocols
Biocatalytic Synthesis of MMFCA using E. coli
This protocol is based on the whole-cell biocatalytic oxidation of MMF.
1. Catalyst Preparation (Cultivation of E. coli cells):
-
Prepare a seed culture of E. coli harboring the desired aldehyde dehydrogenase genes in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Inoculate a larger volume of Terrific Broth (TB) medium with the seed culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 25°C) for a specified period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.5).
2. Catalytic Reaction:
-
Resuspend the harvested E. coli cells in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density.
-
Add the substrate, 5-methoxymethylfurfural (MMF), to the cell suspension to a specific starting concentration (e.g., 50 mM).
-
The reaction can be performed in a fed-batch mode, where MMF is added periodically to maintain a desired concentration and avoid substrate inhibition.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
3. Product Analysis:
-
Monitor the reaction progress by taking samples at regular intervals.
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant for the concentration of MMF and MMFCA using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
Chemo-catalytic Synthesis of MMFCA using a Gold-based Catalyst
This protocol is adapted from the gold-catalyzed aerobic oxidation of HMF and is expected to be effective for MMF.[3]
1. Catalyst Preparation (e.g., Au/TiO₂):
-
A commercial 1 wt% Au/TiO₂ catalyst can be used.[3]
-
Alternatively, prepare the catalyst by a deposition-precipitation method. Disperse TiO₂ support in an aqueous solution of HAuCl₄.
-
Adjust the pH of the slurry to a value where gold precursor deposition occurs (e.g., pH 7-8) by adding a base like NaOH.
-
After aging, filter, wash the solid thoroughly with deionized water to remove chloride ions, and dry.
-
Calcine the dried solid in air at a specific temperature (e.g., 300-400°C) to obtain the final Au/TiO₂ catalyst.
2. Catalytic Reaction:
-
In a high-pressure reactor, dissolve a specific amount of 5-methoxymethylfurfural (MMF) and a base (e.g., NaOH, 2-4 equivalents) in an aqueous solution.
-
Add the Au/TiO₂ catalyst to the solution (e.g., substrate to gold molar ratio of 100:1).
-
Seal the reactor, purge with oxygen, and then pressurize with oxygen to the desired pressure (e.g., 10-20 bar).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-60°C) for a specified duration (e.g., 6-18 hours).
3. Product Analysis and Purification:
-
After the reaction, cool the reactor to room temperature and release the pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the MMFCA product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Analyze the product purity and yield using techniques like HPLC, NMR, and mass spectrometry.
Visualizing the Process
To better understand the synthesis and experimental design, the following diagrams illustrate the key pathways and workflows.
Caption: General reaction pathway for the synthesis of MMFCA from MMF.
Caption: A generalized workflow for the evaluation and comparison of catalyst performance.
References
- 1. research.unipd.it [research.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bio-Based Polymers from 5-(Methoxymethyl)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to significant interest in biomass-derived monomers. Among these, furan-based compounds are emerging as promising alternatives to their petroleum-based counterparts. This guide provides a comprehensive benchmark of bio-based polymers derived from 5-(methoxymethyl)furan-2-carboxylic acid (MMFCA). Due to the limited availability of specific data on MMFCA-based polymers in peer-reviewed literature, this guide leverages experimental data from polyesters derived from a close structural analog, 2,5-furandicarboxylic acid (FDCA). This comparative approach offers valuable insights into the expected performance of MMFCA-based polymers and provides a foundational resource for researchers in materials science and drug development.
Performance Benchmarking: MMFCA-Analogous Polymers vs. Conventional Polymers
The performance of furan-based polyesters is benchmarked against two widely used polymers: polyethylene terephthalate (PET), a petroleum-based polyester, and polylactic acid (PLA), a leading bio-based and biodegradable polymer. The following tables summarize key thermal, mechanical, and barrier properties.
Thermal Properties
Thermal stability and transition temperatures are critical for determining the processing conditions and application range of a polymer. Furan-based polyesters, such as polyethylene furanoate (PEF), generally exhibit a higher glass transition temperature (Tg) compared to PET, which can translate to better heat resistance.
| Property | Polyethylene Furanoate (PEF) (FDCA-based analog) | Polyethylene Terephthalate (PET) | Polylactic Acid (PLA) |
| Glass Transition Temperature (Tg) | ~75-85 °C | ~70-80 °C | ~55-65 °C |
| Melting Temperature (Tm) | ~210-220 °C | ~250-260 °C | ~150-180 °C |
| Decomposition Temperature (Td) | ~350-400 °C | ~350-450 °C | ~300-350 °C |
Mechanical Properties
The mechanical strength and flexibility of a polymer are crucial for its structural integrity. Furan-based polyesters often demonstrate a higher tensile modulus, indicating greater stiffness, which can be advantageous in applications requiring rigidity.
| Property | Polyethylene Furanoate (PEF) (FDCA-based analog) | Polyethylene Terephthalate (PET) | Polylactic Acid (PLA) |
| Tensile Strength | 50 - 80 MPa[1] | 50 - 75 MPa | 50 - 70 MPa[2] |
| Tensile Modulus | 2.0 - 4.0 GPa | 2.0 - 4.0 GPa | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 50% | 50 - 150% | 2 - 6%[2] |
Barrier Properties
Excellent barrier properties against gases like oxygen and carbon dioxide are critical for packaging applications, particularly in the food, beverage, and pharmaceutical industries. Furan-based polyesters like PEF have shown significantly lower gas permeability compared to PET.[3]
| Property | Polyethylene Furanoate (PEF) (FDCA-based analog) | Polyethylene Terephthalate (PET) | Polylactic Acid (PLA) |
| Oxygen Permeability (cm³·mm/m²·day·atm) | ~0.1 - 0.5 | ~2.0 - 6.0 | ~10 - 20 |
| Carbon Dioxide Permeability (cm³·mm/m²·day·atm) | ~0.5 - 2.0 | ~10 - 20 | ~50 - 100 |
| Water Vapor Permeability (g·mm/m²·day) | ~1.0 - 2.0 | ~1.0 - 2.0 | ~10 - 20 |
Experimental Protocols
Accurate and reproducible characterization is fundamental to understanding polymer performance. The following are detailed methodologies for key experiments cited in this guide.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[4][5]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
Tg is identified as a step change in the heat flow, while Tm and Tc are observed as endothermic and exothermic peaks, respectively.[6]
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[5]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample of the polymer (10-20 mg) is placed in a sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
-
Mechanical Testing
1. Tensile Testing
-
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer.[7][8][9]
-
Apparatus: Universal Testing Machine with an extensometer.
-
Procedure:
-
Dog-bone shaped specimens are prepared according to standard specifications (e.g., ASTM D638).[7][10]
-
The dimensions of the specimen's gauge section are measured precisely.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.[11]
-
The applied load and the elongation of the gauge section are recorded throughout the test.
-
Stress-strain curves are generated from the data to determine the key mechanical properties.
-
Barrier Property Testing
1. Oxygen Transmission Rate (OTR)
-
Objective: To measure the rate at which oxygen gas permeates through a polymer film.[12][13][14]
-
Apparatus: OTR measurement instrument with a coulometric sensor.[12][14]
-
Procedure:
-
A film sample is clamped in a diffusion cell, separating two chambers.
-
One chamber is filled with pure oxygen, while the other is purged with an oxygen-free carrier gas (e.g., nitrogen).
-
The carrier gas transports any permeated oxygen to a coulometric sensor for quantification.
-
The test is conducted under controlled temperature and humidity conditions.
-
2. Water Vapor Transmission Rate (WVTR)
-
Objective: To measure the rate at which water vapor passes through a polymer film.[12][13][14]
-
Apparatus: WVTR measurement instrument, often using an infrared sensor or gravimetric method.[2][12]
-
Procedure:
-
A film sample is sealed over a dish containing a desiccant or water.
-
The dish is placed in a controlled humidity and temperature environment.
-
For the gravimetric method, the weight change of the dish is measured over time.[12]
-
For sensor-based methods, the amount of water vapor passing through the film is detected by a sensor.
-
Visualizing the Path to Bio-Based Polymers
The synthesis of MMFCA and its subsequent polymerization represent a key pathway in the development of advanced bio-based materials. The following diagrams illustrate the conceptual workflow and relationships.
Caption: Workflow from biomass to MMFCA-based polymer and its characterization.
Caption: Logical relationship for benchmarking MMFCA-based polymers.
References
- 1. High-Performance Biobased Polyesters with High Gas Barrier, Glass Transition Temperature, and Tensile Strength Enabled by Hydrogen Bonds and Flexible Segments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. measurlabs.com [measurlabs.com]
- 3. Renewable Furfural-Based Polyesters Bearing Sulfur-Bridged Difuran Moieties with High Oxygen Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. r-techmaterials.com [r-techmaterials.com]
- 5. azom.com [azom.com]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. insights.globalspec.com [insights.globalspec.com]
- 8. youtube.com [youtube.com]
- 9. stablemicrosystems.com [stablemicrosystems.com]
- 10. mse.iastate.edu [mse.iastate.edu]
- 11. scribd.com [scribd.com]
- 12. How to Test the Barrier Properties of Polymers in Packaging Films [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Barrier and Permeation Properties of Polymers and Plastics [intertek.com]
Safety Operating Guide
Personal protective equipment for handling 5-(Methoxymethyl)furan-2-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Methoxymethyl)furan-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Hazards: this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.[2] |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat. | Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[2] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood to ensure adequate ventilation.[2][3]
1. Preparation & Handling:
-
Designate Area: Before starting, designate a specific area within a chemical fume hood for handling this compound.[2]
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2]
-
Don PPE: Put on all required PPE as specified in the table above.[2]
2. Weighing & Transferring:
-
Minimize Dust: When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation.[2]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.
-
Prevent Contact: Avoid direct contact with eyes, skin, and clothing.[2]
3. Storage:
-
Container: Keep the compound in its original, tightly sealed container when not in use.[2]
-
Location: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
4. Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid actions that generate dust.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Disposal Plan
1. Chemical Waste:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.[2][3]
-
The container must be compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.[3]
-
Clearly label the waste container with the full chemical name and associated hazards.[3]
2. Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.[2]
3. Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[2][3]
-
Arrange for collection and disposal through a licensed hazardous waste disposal company.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
